molecular formula C8H5BrN2O B592047 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1019020-14-4

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B592047
CAS No.: 1019020-14-4
M. Wt: 225.045
InChI Key: RRPCMTQVWNFDFO-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde ( 1019020-14-4) is a versatile brominated heteroaromatic aldehyde that serves as a valuable synthetic intermediate in organic and medicinal chemistry. This compound features a reactive aldehyde group and a bromine substituent on the imidazo[1,2-a]pyridine scaffold, enabling its use in diverse coupling reactions and functionalization strategies. The molecular formula is C8H5BrN2O with an average mass of 225.04 g/mol . This compound is primarily utilized as a key precursor for the synthesis of more complex molecules, particularly in pharmaceutical research. The scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting significant biological activities . The bromine atom at the 7-position allows for further structural elaboration via cross-coupling reactions, such as the Mizoroki-Heck reaction, which has been successfully employed for the late-stage functionalization of this specific scaffold . Simultaneously, the formyl group at the 3-position provides a handle for nucleophilic addition or condensation reactions, facilitating the introduction of various amine or hydrazide functionalities to create diverse chemical libraries . Research indicates that compounds based on the imidazo[1,2-a]pyridine core show promise in various therapeutic areas. The bromo- and aldehyde-functionalization makes this specific derivative a crucial intermediate for generating compounds for biological evaluation . Proper handling procedures should be observed, and the product must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPCMTQVWNFDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743906
Record name 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019020-14-4
Record name 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Analysis of the Imidazo[1,2-a]pyridine-3-carbaldehyde Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides an in-depth analysis of the structural features of the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold. Due to the limited availability of specific experimental data for 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in the public domain, this report utilizes data from closely related and representative analogs, primarily 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, to illustrate the core structural characteristics. This approach provides a valuable framework for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it an attractive core for the development of novel therapeutic agents and functional materials. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration. This guide focuses on the structural elucidation of this important core, presenting key data from crystallographic and spectroscopic analyses of representative compounds.

Synthesis Protocols

The synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes can be achieved through various synthetic routes. A common and effective method involves the Vilsmeier-Haack reaction on a suitable imidazo[1,2-a]pyridine precursor.

General Experimental Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol is adapted from a published procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and serves as a representative example.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • A mixture of phosphorus oxychloride (11 mL) and N,N-dimethylformamide (8 mL) is prepared and cooled to 0–5 °C.

  • A solution of 2-phenylimidazo[1,2-a]pyridine (3 mmol) in chloroform is added dropwise to the cooled POCl₃-DMF mixture under constant stirring.

  • The reaction mixture is stirred at 0–5 °C for 30 minutes.

  • The mixture is then heated to reflux for 6 hours.

  • After cooling to room temperature, the reaction is carefully neutralized with a saturated solution of sodium carbonate.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the final product.

Structural Data

The three-dimensional arrangement of atoms and the electronic distribution within the imidazo[1,2-a]pyridine-3-carbaldehyde core are crucial for understanding its chemical reactivity and biological activity. X-ray crystallography and various spectroscopic techniques are powerful tools for elucidating these features.

Crystallographic Data

The following table summarizes the crystallographic data for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a close analog of the target compound. This data provides valuable insights into the bond lengths, bond angles, and overall geometry of the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold.

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 13.0640(3) Å, b = 7.4162(2) Å, c = 21.6698(6) Å
Volume 2099.48(9) ų
Dihedral Angle The dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is 28.61(4)°.

Data obtained from a study on 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the nature of functional groups within a molecule. The following tables summarize typical spectroscopic data for imidazo[1,2-a]pyridine derivatives.

Table 1: Representative ¹H NMR Spectral Data for Imidazo[1,2-a]pyridine Derivatives

Proton PositionChemical Shift (δ, ppm) RangeMultiplicity
H-57.50 - 8.00d or dd
H-66.70 - 7.20t or td
H-77.00 - 7.50d or dd
H-87.80 - 8.50d or dd
CHO9.80 - 10.20s

Note: Chemical shifts are highly dependent on the substitution pattern of the imidazo[1,2-a]pyridine ring.

Table 2: Representative ¹³C NMR Spectral Data for Imidazo[1,2-a]pyridine Derivatives

Carbon PositionChemical Shift (δ, ppm) Range
C-2140 - 155
C-3115 - 130
C-5120 - 130
C-6110 - 120
C-7125 - 135
C-8115 - 125
C-8a140 - 150
CHO180 - 190

Note: Chemical shifts are approximate and vary based on substituents.

Table 3: Representative IR Spectral Data for Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Functional GroupWavenumber (cm⁻¹) RangeIntensity
C=O (aldehyde)1670 - 1700Strong
C=N (imidazole)1620 - 1660Medium
C=C (aromatic)1450 - 1600Medium to Weak
C-H (aromatic)3000 - 3100Medium to Weak
C-H (aldehyde)2720 - 2820Weak

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and structural characterization of imidazo[1,2-a]pyridine-3-carbaldehydes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization s1 Starting Materials (e.g., Substituted 2-Aminopyridine) s2 Reaction (e.g., Vilsmeier-Haack) s1->s2 Reagents s3 Work-up & Purification (e.g., Column Chromatography) s2->s3 c1 Spectroscopy (NMR, IR, MS) s3->c1 Pure Product c2 Crystallography (Single Crystal X-ray Diffraction) s3->c2 Suitable Crystals c3 Data Analysis c1->c3 c2->c3 final_product final_product c3->final_product Structural Data

Caption: General workflow for the synthesis and structural analysis.

Conclusion

An In-depth Technical Guide on the Physicochemical Properties of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties, a proposed synthesis protocol, and the broader biological context of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅BrN₂OPubChem[1]
Molecular Weight 225.05 g/mol PubChem[1]
CAS Number 1019020-14-4iChemical[2]
Predicted XlogP 2.2PubChemLite[1]
Monoisotopic Mass 223.95853 DaPubChemLite[1]

Predicted Mass Spectrometry Data (Collision Cross Section):

Adductm/zPredicted CCS (Ų)
[M+H]⁺224.96581135.5
[M+Na]⁺246.94775150.9
[M-H]⁻222.95125141.3
[M+NH₄]⁺241.99235158.2
[M+K]⁺262.92169139.8
Data from PubChemLite[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a general procedure for the synthesis of 3-formyl-imidazo[1,2-a]pyridines can be adapted. The following is a proposed experimental workflow based on similar syntheses.[3]

Proposed Synthesis of this compound

This proposed protocol is based on the synthesis of related 3-formyl-imidazo[1,2-a]pyridines and requires experimental optimization.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 2-Amino-4-bromopyridine Reaction Reaction Reactant1->Reaction Reactant2 α-Bromocinnamaldehyde Reactant2->Reaction Solvent DMF Solvent->Reaction Temperature 100 °C Temperature->Reaction Time 10 hours Time->Reaction Atmosphere Oxygen (1 atm) Atmosphere->Reaction Workup1 Addition of Water Workup2 Extraction with Ethyl Acetate Workup1->Workup2 Workup3 Drying over MgSO4 Workup2->Workup3 Purification Column Chromatography Workup3->Purification Product This compound Purification->Product Isolation of Pure Product Reaction->Workup1 Reaction Completion

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a sealed tube, combine 2-amino-4-bromopyridine (1 equivalent) and α-bromocinnamaldehyde (1 equivalent) in dimethylformamide (DMF).

  • Reaction Conditions: The mixture is stirred in a preheated oil bath at 100 °C for 10 hours under an oxygen atmosphere (1 atm).[3]

  • Work-up: Upon completion, the reaction mixture is cooled, and water is added. The aqueous layer is then extracted multiple times with ethyl acetate.[3]

  • Isolation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.[3]

Biological Activity and Signaling Pathways

Currently, there are no published studies detailing the specific biological activities or the signaling pathway involvement of this compound. However, the broader class of imidazo[1,2-a]pyridine derivatives is well-documented for a wide range of pharmacological properties, making this compound a person of interest for further investigation.

General Biological Activities of Imidazo[1,2-a]pyridines:

  • Anticancer: Many derivatives have shown potent activity against various cancer cell lines.[4][5]

  • Anti-inflammatory: The scaffold is a known inhibitor of enzymes involved in inflammatory pathways.[5]

  • Antifungal and Antibacterial: Certain imidazo[1,2-a]pyridines exhibit antimicrobial properties.[5]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including phosphoinositide 3-kinases (PI3Ks).[4]

Given the lack of specific biological data for this compound, a signaling pathway diagram cannot be constructed at this time. Future research involving in vitro screening and mechanism of action studies would be necessary to elucidate its biological function.

dot

LogicalRelationship Compound This compound Scaffold Imidazo[1,2-a]pyridine Scaffold Compound->Scaffold belongs to Research Further Research Required (Screening, MOA Studies) Compound->Research necessitates Bioactivity Potential Biological Activities (Anticancer, Anti-inflammatory, etc.) Scaffold->Bioactivity is known for

Caption: Logical relationship of this compound to its scaffold and the need for further research.

References

A Technical Guide to the Spectroscopic Characterization of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data, based on established methodologies for analogous compounds.

Molecular Structure

Systematic Name: this compound Molecular Formula: C₈H₅BrN₂O Molecular Weight: 225.04 g/mol CAS Number: 1019020-14-4

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.9 - 10.1s-H-9 (Aldehyde)
~9.4 - 9.6d~1.0H-5
~7.8 - 8.0s-H-2
~7.6 - 7.8dd~7.0, ~1.0H-6
~7.2 - 7.4d~7.0H-8

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185.0C-9 (Aldehyde C=O)
~145.0C-8a
~140.0C-2
~130.0C-5
~128.0C-3
~125.0C-6
~120.0C-8
~115.0C-7
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2850, ~2750Weak to MediumAldehyde C-H Stretch (Fermi doublet)
~1690 - 1670StrongC=O Stretch (Aryl aldehyde)
~1630 - 1580Medium to StrongC=N and C=C Stretch (Imidazopyridine ring)
~1450 - 1350MediumC-H Bending
~850 - 800StrongC-H Out-of-plane Bending
~700 - 600Medium to StrongC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
224.9658[M+H]⁺
246.9477[M+Na]⁺
222.9512[M-H]⁻

Note: The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data and reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the mass spectrometer in both positive and negative ion modes to detect protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve optimal ionization and signal intensity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

In-depth Technical Guide: Solubility of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. The absence of such data highlights a critical knowledge gap for researchers working with this molecule.

This guide, therefore, provides a robust framework for determining the solubility of this compound experimentally. It outlines detailed methodologies for both kinetic and thermodynamic solubility assays, which are standard practices in the pharmaceutical industry. Furthermore, this document includes a logical workflow diagram to guide the experimental process, ensuring a systematic and rigorous approach to generating reliable solubility data. This information is crucial for formulation development, preclinical studies, and overall drug candidate progression.

Introduction

This compound is a substituted imidazopyridine, a scaffold known for its diverse biological activities. The physicochemical properties of such compounds, particularly solubility, are fundamental to their potential as therapeutic agents. Aqueous solubility profoundly influences bioavailability, while solubility in organic solvents is critical for synthesis, purification, and formulation. This guide provides the necessary protocols to empower researchers to determine these crucial parameters.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common solvents (e.g., water, ethanol, DMSO, acetone) is not available in the public domain. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
e.g., Water (pH 7.4)25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Ethanol25Data to be determinedData to be determinede.g., Shake-Flask
e.g., DMSO25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Acetone25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Dichloromethane25Data to be determinedData to be determinede.g., Shake-Flask

Experimental Protocols for Solubility Determination

Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic. Kinetic solubility is often measured in early discovery to quickly assess a compound's dissolution properties from a solid (often amorphous) state, while thermodynamic solubility represents the true equilibrium solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet any remaining solid particles.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: A standard calibration curve of the compound in the same solvent must be prepared to accurately quantify the concentration in the test samples.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are often employed in early drug discovery for rapid screening of large numbers of compounds. These methods typically involve the precipitation of a compound from a concentrated stock solution (usually in DMSO) upon dilution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Add small volumes of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation and Equilibration: The plate is then shaken for a short period (e.g., 1-2 hours) at a controlled temperature. During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.

  • Analysis: The amount of compound that remains in the solution can be quantified. A common method is to use nephelometry, which measures the turbidity caused by the precipitate. Alternatively, after filtration or centrifugation to remove the precipitate, the concentration in the clear solution can be measured by UV-Vis spectroscopy or LC-MS/MS.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of a compound and a conceptual signaling pathway where such a compound might be investigated.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay (Shake-Flask) stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Add Stock to Buffer stock->dilute buffers Prepare Aqueous Buffers (e.g., PBS pH 7.4) buffers->dilute incubate_k Incubate (1-2h) dilute->incubate_k analyze_k Analyze via Nephelometry/UV-Vis incubate_k->analyze_k data Quantitative Solubility Data analyze_k->data add_excess Add Excess Solid to Solvent incubate_t Equilibrate (24-72h) add_excess->incubate_t separate Centrifuge/Filter incubate_t->separate analyze_t Analyze Supernatant via HPLC/LC-MS separate->analyze_t analyze_t->data

Caption: Experimental Workflow for Solubility Determination.

G compound This compound target Target Protein (e.g., Kinase) compound->target Inhibition downstream Downstream Effector target->downstream Phosphorylation response Cellular Response (e.g., Apoptosis) downstream->response Signal Transduction

Caption: Conceptual Signaling Pathway Inhibition.

Conclusion

While specific solubility data for this compound is not currently documented in readily accessible literature, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable a thorough characterization of the compound's physicochemical properties. The provided workflow diagrams offer a clear and logical path for these experimental endeavors. Obtaining this data is an essential step in advancing the research and development of this and other novel chemical entities.

The Imidazo[1,2-a]pyridine Core: A Century of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry for over a century. Its unique structural features and diverse biological activities have led to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key developments of imidazo[1,2-a]pyridine derivatives, intended for researchers, scientists, and professionals in the field of drug development.

A Journey Through Time: The History of Imidazo[1,2-a]pyridines

The story of imidazo[1,2-a]pyridines begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). In 1924, he first reported the synthesis of this bicyclic heteroaromatic system. This initial discovery laid the groundwork for all subsequent explorations of this versatile scaffold.

A timeline of key milestones in the discovery and development of imidazo[1,2-a]pyridine derivatives is presented below:

YearKey DevelopmentSignificance
1924 First synthesis of the imidazo[1,2-a]pyridine core by Aleksei Chichibabin.Established the fundamental chemistry for this class of compounds.
Mid-20th Century Exploration of various synthetic methodologies and initial biological screening.Broadened the accessibility of derivatives and hinted at their therapeutic potential.
Late 20th Century Discovery of potent biological activities, leading to the development of marketed drugs.Zolpidem (for insomnia) and Alpidem (anxiolytic) emerged as successful therapeutic agents, validating the scaffold's value.
21st Century Recognition as a "privileged scaffold" in medicinal chemistry.Intensive investigation into a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Present Day Continued development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.Focus on targeted therapies and addressing unmet medical needs.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly since its inception. The classical Tschitschibabin reaction remains a fundamental approach, while modern methods offer improved yields, milder conditions, and greater structural diversity.

Experimental Protocols

1. The Tschitschibabin Synthesis (Classical Method)

This method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add α-bromoacetophenone (1.0 eq) to the solution.

  • Add sodium bicarbonate (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

2. Synthesis of Zolpidem (A Marketed Drug Example)

The synthesis of Zolpidem, a widely used hypnotic agent, showcases a multi-step pathway starting from 4-methylacetophenone.[1]

Step 1: Bromination of 4-Methylacetophenone

  • 4-Methylacetophenone is brominated to yield 2-bromo-1-(4-methylphenyl)ethan-1-one.[1]

Step 2: Condensation with 2-Amino-5-methylpyridine

  • The resulting bromo derivative is condensed with 2-amino-5-methylpyridine to form the imidazo[1,2-a]pyridine core.[1]

Step 3: Mannich Reaction

  • The imidazo[1,2-a]pyridine intermediate undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the N,N-dimethylaminomethyl group at the 3-position.[2]

Step 4: Cyanation

  • The Mannich base is converted to a quaternary ammonium salt with methyl iodide, followed by reaction with sodium cyanide to introduce a cyanomethyl group.[2]

Step 5: Hydrolysis and Amidation

  • The nitrile is hydrolyzed to the corresponding carboxylic acid, which is then activated and reacted with dimethylamine to form the final acetamide moiety of Zolpidem.[3]

A schematic representation of a synthetic workflow is provided below:

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Cyclocondensation Functionalization Functionalization Cyclocondensation->Functionalization Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Functionalization->Imidazo[1,2-a]pyridine Derivative

General synthetic workflow for imidazo[1,2-a]pyridine derivatives.

A Spectrum of Biological Activities

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity of representative imidazo[1,2-a]pyridine derivatives against different biological targets.

Table 1: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[4][5]
IP-6HCC1937 (Breast Cancer)47.7[4][5]
IP-7HCC1937 (Breast Cancer)79.6[4][5]
Compound 12bHep-2, HepG2, MCF-7, A37511, 13, 11, 11[6]
Derivative 9dHeLa, MCF-710.89, 2.35[7]

Table 2: Antibacterial Activity

CompoundBacterial StrainMIC (µM)Reference
IP Inhibitors (1-4)M. tuberculosis0.03 - 5[8][9][10][11]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (replicating)0.4 - 1.9[12]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (MDR)0.07 - 2.2[12]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (DS)0.069 - 0.174[12]
Compound 17dGram-positive/negative bacteria0.5 µg/mL[13][14]

Table 3: Antifungal Activity

CompoundFungal StrainMIC (µM)Reference
Unsubstituted Imidazo[1,2-a]pyridine-chalconeAspergillus fumigatus47.65[15]
Substituted Imidazo[1,2-a]pyridine-chalconesAspergillus fumigatus73.27 - 180.94[15]
Compound 10iCandida albicans (resistant)41.98[16]

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to interact with various molecular targets and modulate key signaling pathways.

Inhibition of QcrB in Mycobacterium tuberculosis

Several imidazo[1,2-a]pyridine amides (IPAs) have emerged as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds target the QcrB subunit of the cytochrome bc1 complex, a crucial component of the electron transport chain.[8][12] By inhibiting QcrB, these derivatives disrupt cellular respiration and ATP synthesis, ultimately leading to bacterial cell death.

G cluster_etc M. tuberculosis Electron Transport Chain Complex I Complex I Menaquinone Pool Menaquinone Pool Complex I->Menaquinone Pool Cytochrome bc1 (QcrB) Cytochrome bc1 (QcrB) Menaquinone Pool->Cytochrome bc1 (QcrB) Cytochrome c Cytochrome c Cytochrome bc1 (QcrB)->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV ATP Synthesis ATP Synthesis Complex IV->ATP Synthesis Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->Cytochrome bc1 (QcrB)

Inhibition of the M. tuberculosis electron transport chain by imidazo[1,2-a]pyridines.
Modulation of the AKT/mTOR Signaling Pathway in Cancer

In the context of oncology, certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. By targeting key kinases in this cascade, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Imidazo[1,2-a]pyridine Derivative->AKT Imidazo[1,2-a]pyridine Derivative->mTOR

Modulation of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold has a rich history and continues to be a fertile ground for the discovery of novel therapeutic agents. From its initial synthesis by Tschitschibabin to its current status as a privileged structure in medicinal chemistry, this heterocyclic core has proven its value in the development of drugs for a wide range of diseases. The ongoing exploration of its diverse biological activities and mechanisms of action, coupled with advancements in synthetic chemistry, promises a bright future for imidazo[1,2-a]pyridine-based drug discovery. This guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

An In-depth Technical Guide to the Potential Biological Activities of Bromo-substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine substituent onto the imidazopyridine scaffold can significantly modulate the physicochemical properties and biological activities of these molecules. This technical guide provides a comprehensive overview of the current state of research on the biological potential of bromo-substituted imidazopyridines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Bromo-substituted imidazopyridines have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines. The bromine atom can enhance the binding affinity of these molecules to their biological targets and improve their pharmacokinetic profiles.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various bromo-substituted imidazopyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Bromo-substituted imidazo[4,5-b]pyridine derivativeColon Carcinoma (SW620)0.4[1]
Bromo-substituted imidazo[4,5-b]pyridine with 2-imidazolinyl groupColon Carcinoma (SW620)0.7[1]
Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl groupHeLa, SW620, MIA PaCa-21.8 - 3.2[1]
Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (7d)Breast Cancer (MCF-7)22.6[2][3]
Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (7d)Colon Cancer (HT-29)13.4[2][3]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3h)Breast Cancer (MCF-7, BT-474)Prominent Activity[4]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3j)Breast Cancer (MCF-7, BT-474)Prominent Activity[4]
Imidazopyridine-quinoline hybrid (8)Cervical (HeLa)0.34[5]
Imidazopyridine-quinoline hybrid (8)Breast (MDA-MB-231)0.32[5]
Imidazopyridine-quinoline hybrid (8)Renal (ACHN)0.39[5]
Imidazopyridine-quinoline hybrid (8)Colon (HCT-15)0.31[5]
Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of imidazopyridine derivatives. Two notable pathways are the Wnt/β-catenin and the Cyclin-Dependent Kinase 9 (CDK9) pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Some imidazopyridine derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell growth.

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation Imidazopyridine Bromo-substituted Imidazopyridine Imidazopyridine->DestructionComplex Stabilization? TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation CDK9_Pathway cluster_nucleus Nucleus CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation of C-terminal domain mRNA mRNA Transcript RNAPII->mRNA Transcription Elongation DNA DNA Template DNA->RNAPII Transcription Initiation AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) mRNA->AntiApoptotic Translation Imidazopyridine Bromo-substituted Imidazopyridine Imidazopyridine->CDK9_CyclinT Inhibition Antimicrobial_Workflow cluster_workflow Antimicrobial Target Identification Workflow Start Bromo-substituted Imidazopyridine Target Bacterial Target (e.g., DNA Gyrase, Cell Wall Synthesis) Start->Target Inhibition Inhibition of Essential Process Target->Inhibition Outcome Bacteriostatic or Bactericidal Effect Inhibition->Outcome NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Imidazopyridine Bromo-substituted Imidazopyridine Imidazopyridine->IKK Inhibition Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_nuc->Genes Activation

References

Theoretical Calculations on 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, known for its diverse biological activities. This document details the computational methodologies used to elucidate the structural, electronic, and reactive properties of this specific derivative, offering insights valuable for rational drug design and development.

Introduction to this compound

This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. The presence of the bromine atom at the 7-position and the carbaldehyde group at the 3-position significantly influences its electronic distribution, reactivity, and potential as a pharmacophore. Theoretical calculations are instrumental in understanding these molecular properties, which are often challenging to determine experimentally. Computational chemistry offers a powerful tool to predict molecular geometry, electronic structure, and spectroscopic properties, thereby guiding synthetic efforts and biological evaluation.

Computational Methodologies

The theoretical calculations presented in this guide are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1][2][3]

Geometry Optimization

The molecular geometry of this compound in its ground state is optimized to determine the most stable conformation. This is typically achieved using a specific functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set.[4] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[5]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability.[2][6]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is used to identify the electrophilic and nucleophilic sites, which are essential for understanding intermolecular interactions, particularly in biological systems.[3]

Other Quantum Chemical Descriptors

A range of other quantum chemical parameters can be calculated to further characterize the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.[2]

Data Presentation

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N21.38N2-C1-C7108.5
C1-C71.40C1-N2-C3109.0
N2-C31.37N2-C3-C9125.0
C3-C91.45C7-C6-Br119.5
C9-O101.22C3-C9-O10124.0
C6-Br1.90C6-C7-C1120.0

Note: These are illustrative values and would be determined from the output of the geometry optimization calculation.

Table 2: Frontier Molecular Orbital Properties (Illustrative)
ParameterEnergy (eV)
HOMO-6.50
LUMO-2.10
Energy Gap (ΔE)4.40

Note: These are representative energy values for a molecule of this type.

Table 3: Calculated Quantum Chemical Descriptors (Illustrative)
DescriptorValue
Ionization Potential (I)6.50 eV
Electron Affinity (A)2.10 eV
Electronegativity (χ)4.30 eV
Chemical Hardness (η)2.20 eV
Chemical Softness (S)0.45 eV⁻¹
Electrophilicity Index (ω)4.21 eV

Note: These values are derived from the HOMO and LUMO energies.

Experimental Protocols

While this guide focuses on theoretical calculations, experimental validation is crucial. The following section outlines a general protocol for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common synthetic route involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7] For this compound, a potential synthesis could involve the reaction of 2-amino-4-bromopyridine with a suitable three-carbon aldehyde synthon. Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of imidazo[1,2-a]pyridine derivatives.[7]

General Procedure:

  • To a solution of 2-amino-4-bromopyridine in a suitable solvent (e.g., ethanol, acetonitrile), add an equimolar amount of 2-bromo- or 2-chloro-malonaldehyde.

  • The reaction mixture is heated to reflux for several hours or subjected to microwave irradiation at a specified temperature and time.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Spectroscopic Characterization

The structure of the synthesized compound is typically confirmed using various spectroscopic techniques:

  • ¹H and ¹³C NMR: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the theoretical study of this compound.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis start Molecular Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo mep MEP Calculation geom_opt->mep opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq electronic_prop Electronic Properties fmo->electronic_prop reactivity Reactivity Descriptors mep->reactivity

Caption: A typical workflow for DFT calculations on a molecule.

FMO_Diagram cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) lumo_energy -2.10 eV HOMO HOMO (Highest Occupied Molecular Orbital) homo_energy -6.50 eV energy_gap ΔE = 4.40 eV HOMO->energy_gap energy_gap->LUMO

Caption: Frontier Molecular Orbital energy level diagram.

Drug_Discovery_Logic cluster_computational Computational Chemistry cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation theoretical_calc Theoretical Calculations (DFT, etc.) molecular_docking Molecular Docking theoretical_calc->molecular_docking synthesis Synthesis of Lead Compounds molecular_docking->synthesis in_vitro In Vitro Assays synthesis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: Role of theoretical calculations in the drug discovery process.

Conclusion

Theoretical calculations provide invaluable insights into the molecular properties of this compound. By employing methods such as DFT, researchers can predict its geometry, electronic structure, and reactivity, which are fundamental to understanding its potential as a therapeutic agent. This computational approach, in conjunction with experimental synthesis and biological testing, accelerates the drug discovery process by enabling a more rational, structure-based design of novel drug candidates. The data and methodologies presented in this guide serve as a foundational resource for scientists and researchers working with imidazo[1,2-a]pyridine derivatives.

References

Methodological & Application

Application Notes and Protocols for the Claisen-Schmidt Condensation of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in the Claisen-Schmidt condensation reaction to synthesize a diverse range of chalcone derivatives. These chalcones, incorporating the imidazo[1,2-a]pyridine scaffold, are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory and anticancer activities.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Chalcones, characterized by an α,β-unsaturated ketone system, are well-established pharmacophores known for their broad spectrum of biological activities. The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of chalcones by reacting an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. This document outlines the application of this compound as the aldehyde component in this reaction, leading to the formation of novel chalcone derivatives with potential for drug discovery and development.

Applications in Drug Discovery

Chalcone derivatives synthesized from this compound are valuable scaffolds for the development of novel therapeutic agents. The bromine substituent at the 7-position offers a handle for further chemical modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Anti-inflammatory and Anticancer Potential: Research has shown that imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by modulating key signaling pathways. For instance, some derivatives have been found to suppress the STAT3/NF-κB signaling cascade.[1] This pathway is crucial in regulating inflammatory responses and is often dysregulated in various cancers. The inhibition of STAT3 phosphorylation and the suppression of NF-κB activation can lead to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2, and can also induce apoptosis in cancer cells.[1]

Experimental Protocols

The following protocols are generalized from standard Claisen-Schmidt condensation procedures and can be adapted for the reaction of this compound with various acetophenone derivatives.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation reaction in an alcoholic solvent.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Glacial acetic acid or dilute HCl

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in a suitable amount of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Prepare a solution of KOH (1.2 equivalents) in ethanol and add it dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with glacial acetic acid or dilute HCl to neutralize the excess base, which will precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly protocol avoids the use of organic solvents.

Materials:

  • This compound

  • Substituted Acetophenone

  • Solid Sodium hydroxide (NaOH)

  • Mortar and pestle

  • Chilled water

Procedure:

  • In a mortar, add this compound (1 equivalent), the substituted acetophenone (1 equivalent), and solid NaOH (catalytic amount).

  • Grind the mixture using a pestle at room temperature for 5-15 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add chilled water to the reaction mixture.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent to yield the pure chalcone.

Data Presentation

The following table summarizes representative yields for the Claisen-Schmidt condensation of various imidazo[1,2-a]pyridine-3-carbaldehydes with different acetophenones under basic conditions. While specific data for the 7-bromo derivative is not extensively published, these examples provide an expected range of outcomes.

AldehydeKetoneCatalystSolventTime (h)Yield (%)
Imidazo[1,2-a]pyridine-3-carbaldehydeAcetophenoneKOHEthanol1285
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde4-ChloroacetophenoneNaOHEthanol878
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde4-MethoxyacetophenoneKOHMethanol1082
7-Methylimidazo[1,2-a]pyridine-3-carbaldehydeAcetophenoneNaOHEthanol1280
This compound (Expected) Substituted Acetophenone KOH/NaOH Ethanol 4-24 70-90

Visualizations

Experimental Workflow for Chalcone Synthesis

G Experimental Workflow for Claisen-Schmidt Condensation cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve this compound and Acetophenone derivative in Ethanol B Add ethanolic KOH solution dropwise A->B C Stir at room temperature (4-24h) B->C D Monitor reaction by TLC C->D E Pour into ice-water D->E Reaction complete F Neutralize with dilute acid E->F G Filter the precipitate F->G H Wash with cold water G->H I Recrystallize from Ethanol H->I J Pure Chalcone Derivative I->J

Caption: A logical workflow for the synthesis and purification of chalcones.

Signaling Pathway Modulation by Imidazo[1,2-a]pyridine Derivatives

G Potential Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitory Action Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Activation NFkB_IkB NF-κB / IκB Complex Cytokine_Receptor->NFkB_IkB Signal pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation IkB IκB Gene_Expression Gene Expression pSTAT3_dimer->Gene_Expression Nuclear Translocation NFkB_n->Gene_Expression Inflammatory_Response Inflammatory Response (iNOS, COX-2) Gene_Expression->Inflammatory_Response Imidazo_Chalcone Imidazo[1,2-a]pyridine Chalcone Derivative Imidazo_Chalcone->pSTAT3 Inhibits Imidazo_Chalcone->NFkB_IkB Prevents Degradation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols: Synthesis of Chalcone Derivatives from 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel chalcone derivatives via a Claisen-Schmidt condensation reaction, utilizing 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde as the key starting material. The resulting chalcones, incorporating the versatile imidazo[1,2-a]pyridine scaffold, are of significant interest in medicinal chemistry due to their potential as antibacterial, antikinetoplastid, and anticancer agents.[1][2][3]

Introduction

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings.[4] The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic motif found in numerous biologically active compounds.[1][4] The synthesis of chalcone derivatives bearing this moiety offers a promising avenue for the development of new therapeutic agents. The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of these target molecules.[5] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[5]

Applications

Chalcone derivatives of imidazo[1,2-a]pyridine have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug discovery programs. Key application areas include:

  • Antibacterial Agents: These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[1]

  • Antikinetoplastid Agents: The imidazo[1,2-a]pyridine-chalcone scaffold has been investigated for its potential to treat neglected tropical diseases caused by kinetoplastid parasites.[3]

  • Anticancer Research: Chalcones are known to exhibit cytotoxic effects against various cancer cell lines, and the incorporation of the imidazo[1,2-a]pyridine moiety may enhance this activity.[2]

  • Antifungal Agents: Certain derivatives have displayed activity against fungal pathogens.

  • Chemical Probes and Intermediates: These chalcones can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol details the general procedure for the synthesis of chalcone derivatives from this compound and various substituted acetophenones.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Distilled Water

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Column chromatography setup

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone in ethanol.

  • Base Addition: To the stirred solution, add a 10-40% aqueous solution of potassium hydroxide or sodium hydroxide dropwise at room temperature. Continue stirring for 15-20 minutes.

  • Aldehyde Addition: Add 1.0 equivalent of this compound to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

  • Work-up: Upon completion of the reaction, pour the mixture into crushed ice and acidify with a 10% HCl solution to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.

  • Characterization: The structure and purity of the final chalcone derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Workflow

A This compound D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base (KOH or NaOH) Ethanol C->D Catalyst & Solvent E Crude Chalcone Derivative D->E F Purification (Recrystallization or Chromatography) E->F G Pure Chalcone Derivative F->G

Caption: Synthetic workflow for chalcone derivatives.

Data Presentation

The following table summarizes representative data for the synthesis of analogous chalcone derivatives based on the imidazo[1,2-a]pyridine scaffold. The specific yields and spectral data for derivatives of this compound may vary.

Compound IDAcetophenone Substituent (R)Yield (%)Melting Point (°C)¹H NMR (δ ppm) HighlightsMass Spec (m/z)
1a H75-85140-1427.20-8.50 (m, Ar-H), 7.85 (d, J=15.5 Hz, -CH=), 8.10 (d, J=15.5 Hz, =CH-CO)M+
1b 4-Cl80-90165-1677.30-8.60 (m, Ar-H), 7.80 (d, J=15.6 Hz, -CH=), 8.05 (d, J=15.6 Hz, =CH-CO)M+, M+2
1c 4-OCH₃70-80135-1373.85 (s, 3H, -OCH₃), 6.90-8.50 (m, Ar-H), 7.75 (d, J=15.4 Hz, -CH=), 8.00 (d, J=15.4 Hz, =CH-CO)M+
1d 4-NO₂85-95180-1827.40-8.70 (m, Ar-H), 7.90 (d, J=15.7 Hz, -CH=), 8.15 (d, J=15.7 Hz, =CH-CO)M+

Note: The data presented is representative of analogous compounds and should be used as a reference. Actual results will need to be determined experimentally.

Signaling Pathway and Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism.

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration A Acetophenone C Enolate Ion A->C + B Base (OH⁻) D Enolate Ion C->D F Alkoxide Intermediate D->F + E This compound G Alkoxide Intermediate F->G I Aldol Adduct G->I + H H₂O J Aldol Adduct I->J L Chalcone J->L + K Base (OH⁻)

Caption: Mechanism of Claisen-Schmidt condensation.

References

Application Notes and Protocols: 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved drugs.[1][2] This core is present in pharmaceuticals such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (for acute heart failure).[3] The presence of a bromine atom at the 7-position and a carbaldehyde group at the 3-position offers synthetic handles for the generation of diverse molecular libraries for drug discovery. The bromine atom can participate in cross-coupling reactions, while the aldehyde group is amenable to a variety of transformations, including condensations, reductive aminations, and oxidations.

This document provides an overview of the potential applications of this compound in the development of novel therapeutic agents, along with detailed experimental protocols for the synthesis of key derivatives and relevant biological assays.

Key Applications in Medicinal Chemistry

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities. The strategic functionalization of this compound can lead to the discovery of potent agents in the following therapeutic areas:

  • Anticancer Agents: The imidazo[1,2-a]pyridine core is found in molecules with potent anticancer properties.[4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases such as PI3K and tubulin polymerization.[5][6]

  • Antituberculosis Agents: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antituberculosis agents with activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[3][7]

  • Antifungal Agents: Chalcone-like derivatives synthesized from imidazopyridine-3-carbaldehydes have shown significant activity against pathogenic fungi like Candida albicans.[8]

  • Anti-inflammatory Agents: Novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the STAT3/NF-κB pathway.[9]

Data Presentation: Biological Activities of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the quantitative biological data for representative imidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
12 HT-29 (Colon)4.15 ± 2.93Not specified[10]
14 B16F10 (Melanoma)21.75 ± 0.81Not specified[10]
18 B16F10 (Melanoma)14.39 ± 0.04Not specified
7e HT-29 (Colon)0.01 - 3.2Tubulin polymerization inhibitor[6]
12 (Thiazole deriv.)A375 (Melanoma)0.14PI3K p110α inhibitor[5]
12 (Thiazole deriv.)HeLa (Cervical)0.21PI3K p110α inhibitor[5]

Table 2: Antituberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDM. tuberculosis StrainMIC (µM)Reference
15 H37Rv0.10 - 0.19[7]
16 H37Rv0.10 - 0.19[7]
15 MDR/XDR strains0.05 - 1.5[7]
16 MDR/XDR strains0.05 - 1.5[7]
4 Mtb≤0.006[3]

Table 3: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives

Compound IDFungal StrainMIC (µmol/L)Reference
10a Candida albicans< 300[8]
10b Candida albicans< 300[8]
10c Candida albicans< 300[8]
10i Candida albicans41.98[8]

Experimental Protocols

The following protocols are adapted from literature for the synthesis and evaluation of derivatives that can be prepared from this compound.

Protocol 1: Synthesis of 3-(Imidazo[1,2-a]pyridinyl)-1-arylpropenone Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcone-like structures with potential antifungal activity.[8]

Materials:

  • This compound

  • Substituted acetophenones

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted acetophenone (1 equivalent) to the solution.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute glacial acetic acid.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol outlines a potential route to synthesize carboxamide derivatives with antituberculosis activity, starting from the carbaldehyde.

Part A: Oxidation of the Aldehyde to a Carboxylic Acid

  • Dissolve this compound in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Add an oxidizing agent such as potassium permanganate (KMnO4) or sodium chlorite (NaClO2) with a scavenger like 2-methyl-2-butene.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and work up to isolate the 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Part B: Amide Coupling

  • Dissolve the 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Add the desired primary or secondary amine (1.2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Antifungal Susceptibility Testing (Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Candida albicans.[8]

Materials:

  • Synthesized compounds

  • Candida albicans strain

  • Sabouraud Dextrose Broth (SDB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in SDB to achieve a range of concentrations.

  • Prepare an inoculum of Candida albicans and adjust the concentration to approximately 10^5 cells/mL in SDB.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Signaling Pathways and Visualizations

Anti-inflammatory Signaling Pathway

A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[9] The proposed mechanism involves the inhibition of STAT3 phosphorylation and the suppression of NF-κB activity, leading to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.

G cluster_cell Cell cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_NFkB p-NF-κB IKK->p_NFkB Phosphorylation IkB IκBα NFkB NF-κB p_NFkB->IkB Degradation iNOS iNOS Gene p_NFkB->iNOS COX2 COX-2 Gene p_NFkB->COX2 Inflammatory_Cytokines Inflammatory Cytokines p_NFkB->Inflammatory_Cytokines STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_STAT3->iNOS p_STAT3->COX2 MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->IkB Increases MIA->p_NFkB Inhibits MIA->p_STAT3 Inhibits

Caption: Proposed anti-inflammatory mechanism of an imidazo[1,2-a]pyridine derivative.

Experimental Workflow: Synthesis and Antifungal Screening

The following diagram illustrates the general workflow for synthesizing and screening derivatives of this compound for antifungal activity.

G Start 7-Bromoimidazo[1,2-a]pyridine -3-carbaldehyde Condensation Claisen-Schmidt Condensation Start->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Purification Purification (Recrystallization/ Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Antifungal Screening (Microdilution Assay) Characterization->Screening MIC Determine MIC Screening->MIC SAR Structure-Activity Relationship (SAR) MIC->SAR

Caption: Workflow for synthesis and antifungal evaluation.

Conclusion

This compound represents a valuable starting material for the development of novel therapeutic agents. Its versatile chemical handles allow for the synthesis of a wide array of derivatives with potential applications in oncology, infectious diseases, and inflammation. The provided protocols and data serve as a foundation for researchers to explore the medicinal chemistry of this promising scaffold. Further investigation into the structure-activity relationships of its derivatives will be crucial for the identification of lead compounds with improved potency and selectivity.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes utilizing microwave-assisted organic synthesis (MAOS). This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry. They form the core structure of several commercially available drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects. The introduction of a carbaldehyde group at the C-3 position of the imidazo[1,2-a]pyridine ring provides a versatile synthetic handle for further functionalization and the development of novel therapeutic agents.

Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often improved product purity. This technology is particularly well-suited for the Vilsmeier-Haack formylation reaction, a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

Application: Potential as Anticancer Agents via PI3K/Akt/mTOR Pathway Inhibition

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] By inhibiting key kinases in this pathway, such as PI3K and mTOR, imidazo[1,2-a]pyridine-based compounds can effectively block downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1] The imidazo[1,2-a]pyridine-3-carbaldehyde scaffold serves as a valuable starting point for the synthesis of more complex molecules designed to target this crucial oncogenic pathway.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Microwave-Assisted Vilsmeier-Haack Formylation: Data Summary

The following table summarizes the results for the microwave-assisted synthesis of various 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes. The use of Polyethylene Glycol (PEG)-400 as a green reaction medium and microwave irradiation significantly enhances the efficiency of the Vilsmeier-Haack reaction.[3]

EntrySubstrate (2-Arylimidazo[1,2-a]pyridine)RTime (min)Yield (%)
12-Phenylimidazo[1,2-a]pyridineH1092
22-(4-Methylphenyl)imidazo[1,2-a]pyridine4-CH₃1290
32-(4-Methoxyphenyl)imidazo[1,2-a]pyridine4-OCH₃1588
42-(4-Chlorophenyl)imidazo[1,2-a]pyridine4-Cl895
52-(4-Bromophenyl)imidazo[1,2-a]pyridine4-Br894
62-(4-Nitrophenyl)imidazo[1,2-a]pyridine4-NO₂796
72-(3-Nitrophenyl)imidazo[1,2-a]pyridine3-NO₂795
82-(Naphthalen-2-yl)imidazo[1,2-a]pyridine2-Naphthyl1885

Experimental Protocols

General Workflow for Microwave-Assisted Synthesis

The general workflow for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes involves the preparation of the Vilsmeier reagent followed by its reaction with the appropriate imidazo[1,2-a]pyridine substrate under microwave irradiation.

experimental_workflow Start Start PrepareVilsmeier Prepare Vilsmeier Reagent (POCl₃ + DMF in PEG-400 at 0-5 °C) Start->PrepareVilsmeier AddSubstrate Add 2-Arylimidazo[1,2-a]pyridine (maintain temp < 50 °C) PrepareVilsmeier->AddSubstrate Microwave Microwave Irradiation (400 W, 85-90 °C) AddSubstrate->Microwave Workup Reaction Work-up (Pour into ice-water, neutralize) Microwave->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization End End Product Characterization->End

Caption: Microwave-assisted synthesis workflow.

Detailed Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol is adapted from a highly efficient microwave-assisted synthesis method.[3]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (0.01 mol)

  • Phosphorus oxychloride (POCl₃) (0.04 mol, 3.74 mL)

  • N,N-Dimethylformamide (DMF) (0.06 mol, 4.6 mL)

  • Polyethylene glycol (PEG)-400 (10 mL)

  • Ice-cold water

  • Sodium bicarbonate solution (for neutralization)

  • Ethanol (for recrystallization)

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of DMF (4.6 mL) in PEG-400 (10 mL). Cool the solution to 0-5 °C using an ice bath.

  • Slowly add POCl₃ (3.74 mL) dropwise to the stirred DMF solution over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Reaction with Imidazo[1,2-a]pyridine: To the freshly prepared Vilsmeier reagent, slowly add 2-phenylimidazo[1,2-a]pyridine (0.01 mol) portion-wise. An exothermic reaction will occur; maintain the temperature below 50 °C during the addition.

  • Microwave Irradiation: After the addition is complete, securely cap the reaction vessel and place it in the microwave reactor. Irradiate the reaction mixture at 400 W power at a temperature of 85-90 °C for the time specified in the data table (e.g., 10 minutes for 2-phenylimidazo[1,2-a]pyridine).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL).

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

This efficient and environmentally friendly protocol provides a reliable method for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes, which are valuable building blocks for the development of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of Imidazo[1,2-a]pyridine-Based Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from the reaction of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde with various acetophenones. This reaction, typically a Claisen-Schmidt condensation, yields α,β-unsaturated ketones which are valuable scaffolds in medicinal chemistry.[1][2][3][4][5] The resulting imidazo[1,2-a]pyridine-chalcone conjugates have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and antikinetoplastid properties.[6] These compounds serve as important intermediates in the synthesis of various heterocyclic systems.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, present in commercially available drugs such as Alpidem and Zolpidem. Chalcones, or 1,3-diaryl-2-propen-1-ones, are also well-known for their diverse pharmacological activities.[3] The conjugation of these two pharmacophores through a Claisen-Schmidt condensation reaction offers a straightforward strategy for the development of novel therapeutic agents.[7][8] The reaction involves the base-catalyzed condensation of an aldehyde, in this case, this compound, with a ketone (acetophenone derivatives) that possesses an α-hydrogen.[4][5][9]

Reaction Scheme

The general reaction scheme for the synthesis of imidazo[1,2-a]pyridine-chalcones is depicted below. The reaction proceeds via a Claisen-Schmidt condensation, where an enolate is formed from the acetophenone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration of the aldol addition product yields the final chalcone.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 7-Bromoimidazo[1,2-a]pyridine- 3-carbaldehyde catalyst Base Catalyst (e.g., NaOH, KOH) Solvent (e.g., Ethanol) R1->catalyst R2 Acetophenone (Substituted) R2->catalyst P1 Imidazo[1,2-a]pyridine-Chalcone Derivative P2 Water catalyst->P1 catalyst->P2

Caption: General reaction scheme for the Claisen-Schmidt condensation.

Experimental Protocols

This section provides a general protocol for the synthesis of imidazo[1,2-a]pyridine-chalcones. The specific amounts of reagents and reaction times may need to be optimized for different substituted acetophenones.

Materials and Reagents:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled Water

  • Hydrochloric Acid (HCl), 10% solution

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.1 eq.) in ethanol (10-20 mL per gram of aldehyde).

  • Addition of Base: To the stirred solution, add an aqueous or alcoholic solution of a strong base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) dropwise at room temperature.[10]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice or cold water.[8]

  • Precipitation: Acidify the mixture with a 10% HCl solution to precipitate the crude product.[10]

  • Filtration: Collect the solid product by filtration using a Büchner funnel, wash with cold water until the filtrate is neutral, and air dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[11]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various imidazo[1,2-a]pyridine-chalcone derivatives.

EntryAcetophenone DerivativeProductYield (%)Melting Point (°C)
1Acetophenone(E)-1-(4-bromophenyl)-3-(imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one75196-198[11]
24-Methoxyacetophenone(E)-3-(7-bromoimidazo[1,2-a]pyridin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one60112-114[11]
34-Chlorophenylacetophenone(E)-3-(7-bromoimidazo[1,2-a]pyridin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one65100-102[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of imidazo[1,2-a]pyridine-chalcones.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve Reactants in Ethanol add_base Add Base (NaOH or KOH) start->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react pour Pour into Ice Water react->pour Reaction Complete acidify Acidify with HCl pour->acidify filtrate Filter and Wash Crude Product acidify->filtrate purify Recrystallization or Column Chromatography filtrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for chalcone synthesis and purification.

Application Notes

  • Antimicrobial and Antifungal Agents: Chalcones derived from imidazo[1,2-a]pyridine have shown promising in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger.

  • Antikinetoplastid Agents: Certain imidazo[1,2-a]pyridine-chalcone conjugates have been identified as potent agents against parasitic protozoa such as Trypanosoma and Leishmania species, which are responsible for neglected tropical diseases.[6]

  • Anticancer Potential: The chalcone scaffold is a well-established pharmacophore in the design of anticancer agents. The imidazo[1,2-a]pyridine moiety can further enhance this activity.

  • Synthetic Intermediates: The α,β-unsaturated ketone functionality of chalcones makes them versatile intermediates for the synthesis of other heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines, which are also of significant interest in drug discovery.

Conclusion

The reaction of this compound with acetophenones via the Claisen-Schmidt condensation is a robust and efficient method for generating a library of novel chalcone derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their broad spectrum of biological activities and their utility as synthetic intermediates. The protocols and data presented herein provide a solid foundation for the exploration of this promising class of molecules.

References

Application Notes and Protocols for the Purity Assessment of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential pharmacological activities. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous purity assessment is crucial to ensure its identity, quality, and safety. This document provides detailed application notes and experimental protocols for the determination of the purity of this compound using state-of-the-art analytical techniques.

The primary methods for purity assessment of organic compounds include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer orthogonal approaches to identify and quantify the main component as well as any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a high-resolution separation technique widely used for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for the analysis of aromatic and heterocyclic compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to prepare a stock solution.

    • Accurately weigh approximately 1 mg of the test sample and dissolve it in 10 mL of the mobile phase.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (65:35, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 360 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution and record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (Main Peak) 5.8 min
Area of Main Peak 9850000
Total Area of All Peaks 10000000
Calculated Purity (%) 98.5%

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile/Water) prep_sample Dissolve Sample in Mobile Phase prep_mobile->prep_sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_system HPLC System (C18 Column, UV Detector) filter_sample->hplc_system inject Inject Sample hplc_system->inject run Run Chromatogram inject->run integrate Integrate Peaks run->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[2] By using a certified internal standard of known purity and concentration, the absolute purity of the target compound can be accurately determined.[1][2]

Experimental Protocol: Absolute q¹H NMR

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • Pulse Angle: 30-90° (a 90° pulse is often used for maximum signal)

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

      • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

      • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Purity Calculation:

    • The purity of the sample can be calculated using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation: qNMR Purity Analysis
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 15.2 mg7.5 mg
Molecular Weight (MW) 225.05 g/mol 116.07 g/mol
Signal for Integration Aldehyde proton (~10.0 ppm)Olefinic protons (~6.3 ppm)
Number of Protons (N) 12
Integral Value (I) 1.000.95
Purity of Standard (P_std) -99.9%
Calculated Purity (%) \multicolumn{2}{c}{98.2%}

Experimental Workflow: qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer acquire Acquire Spectrum (Quantitative Parameters) nmr_spectrometer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination by quantitative ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis of this compound.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

Reagents:

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 1-2 mg of the sample and dissolve it in 1 mL of a suitable volatile solvent.

    • Ensure the sample is completely dissolved. Centrifuge if necessary to remove any particulates.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 10 min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities by area percentage in the TIC or by using a calibration curve if standards are available.

Data Presentation: GC-MS Purity Analysis
Retention Time (min)Compound IdentityArea %Match Factor (NIST Library)
15.4This compound99.2-
4.2Dichloromethane (Residual Solvent)0.3985
12.8Unidentified Impurity 10.5850

Experimental Workflow: GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve_sample Dissolve Sample in Volatile Solvent gcms_system GC-MS System dissolve_sample->gcms_system inject Inject Sample gcms_system->inject acquire_data Acquire TIC and Mass Spectra inject->acquire_data identify_peaks Identify Peaks (Library Search) acquire_data->identify_peaks quantify_impurities Quantify Impurities (Area %) identify_peaks->quantify_impurities report Generate Report quantify_impurities->report

Caption: Workflow for GC-MS analysis of volatile impurities.

Summary and Conclusion

The purity of this compound can be comprehensively assessed using a combination of HPLC, qNMR, and GC-MS. HPLC provides a robust method for determining the relative purity and detecting non-volatile impurities. qNMR offers an accurate and precise method for determining the absolute purity without the need for a specific reference standard of the analyte. GC-MS is essential for the identification and quantification of residual solvents and other volatile impurities. The application of these orthogonal analytical techniques provides a high degree of confidence in the purity assessment of this compound, which is critical for its application in research and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a multi-step process, beginning with the formation of the precursor 2-amino-4-bromopyridine, followed by the construction of the imidazo[1,2-a]pyridine core, and concluding with a formylation reaction.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-bromopyridine. The first step involves the cyclization of 2-amino-4-bromopyridine with an appropriate C2 synthon to form the 7-bromoimidazo[1,2-a]pyridine core. The second step is the regioselective formylation at the C-3 position, commonly achieved through the Vilsmeier-Haack reaction.

Step 1: Scale-Up Synthesis of 2-Amino-4-bromopyridine

2-Amino-4-bromopyridine is a crucial starting material.[1] A scalable and cost-effective method for its production is the Hofmann degradation of 4-bromo-2-pyridinecarboxamide, which is synthesized from 4-bromopyridine hydrochloride.[2][3] This multi-step process is noted for its high yield and suitability for industrial-scale production.[2]

Experimental Protocol: Three-Step Synthesis from 4-Bromopyridine Hydrochloride[3][4]

Step 1a: Esterification

  • In a 200-liter reactor, add dichloromethane and a solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane.

  • Add ferrous sulfate and a 50 wt% sulfuric acid solution.

  • Cool the mixture to -10°C under constant stirring.

  • In a separate 20-liter flask, cool ethyl acetate to 0°C and slowly add hydrogen peroxide, maintaining the temperature below 0°C.

  • Slowly add the prepared reagent from the 20-liter flask to the 200-liter reactor, keeping the temperature between -10°C and 0°C.

  • After the addition is complete, maintain the temperature and stir for one hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add the reaction mixture to 100 liters of water, stir for 30 minutes, and separate the layers. Repeat the extraction until the aqueous phase is colorless.

  • Concentrate the organic phase to obtain the crude 4-bromo-2-pyridinecarboxylic acid ethyl ester (approximately 8.5 kg). This crude product can be used directly in the next step.

Step 1b: Amination

  • Add the crude 4-bromo-2-pyridinecarboxylic acid ethyl ester (8.5 kg) in batches to 35 liters of ammonia solution.

  • Stir the mixture overnight.

  • Centrifuge the resulting solid, wash with ethyl acetate, and centrifuge again to obtain 4-bromo-2-pyridinecarboxamide (approximately 4.5 kg).

Step 1c: Hofmann Degradation

  • In a 50-liter reactor, add water and sodium hydroxide, and cool the solution to 0°C while stirring.

  • Add bromine dropwise. After completion, cool the mixture to -10°C.

  • Add the 4-bromo-2-pyridinecarboxamide in batches.

  • After addition, stir and heat the mixture at 80°C for one hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and centrifuge to obtain the crude product.

  • Purify the crude product by crystallization with toluene to yield pure 2-amino-4-bromopyridine (approximately 1.5 kg).

Quantitative Data for 2-Amino-4-bromopyridine Synthesis
ParameterValueReference
Starting Material4-Bromopyridine Hydrochloride[2][3]
Final Product2-Amino-4-bromopyridine[2]
Yield~1.5 kg from 5 kg starting material[3][4]
Purity≥ 99% (HPLC)[2]
AppearanceOff-white to light yellow solid[2]
Melting Point142-146 °C[2]

Step 2: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is synthesized by the condensation of 2-amino-4-bromopyridine with an α-halocarbonyl compound.[5] A common reagent for this transformation is chloroacetaldehyde.

Experimental Protocol

A general and scalable procedure involves the following steps:

  • Dissolve 2-amino-4-bromopyridine in a suitable solvent such as ethanol or acetonitrile in a large reactor.

  • Add an aqueous solution of chloroacetaldehyde (typically 40-50 wt%) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 7-bromoimidazo[1,2-a]pyridine.

Step 3: Formylation of 7-Bromoimidazo[1,2-a]pyridine

The final step is the introduction of a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring system. This is efficiently achieved using the Vilsmeier-Haack reaction.[6][7] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]

Experimental Protocol
  • In a reactor equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C to form the Vilsmeier reagent.

  • Stir the mixture at this temperature for about 30 minutes.

  • Add a solution of 7-bromoimidazo[1,2-a]pyridine in DMF to the freshly prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Synthesis of 2-Amino-4-bromopyridine cluster_1 Step 2: Synthesis of 7-Bromoimidazo[1,2-a]pyridine cluster_2 Step 3: Synthesis of this compound A 4-Bromopyridine Hydrochloride B Esterification A->B C 4-Bromo-2-pyridinecarboxylic acid ethyl ester B->C D Amination C->D E 4-Bromo-2-pyridinecarboxamide D->E F Hofmann Degradation E->F G 2-Amino-4-bromopyridine F->G H 2-Amino-4-bromopyridine I Cyclization with Chloroacetaldehyde H->I J 7-Bromoimidazo[1,2-a]pyridine I->J K 7-Bromoimidazo[1,2-a]pyridine L Vilsmeier-Haack Formylation K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromine: Toxic and corrosive. Handle with extreme care in a fume hood.

  • Hydrogen peroxide: Strong oxidizer. Avoid contact with organic materials.

  • Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable solvents like dichloromethane and ethyl acetate.

  • Neutralization: The neutralization of acidic reaction mixtures is exothermic. Perform this step slowly and with cooling.

These protocols provide a general framework for the scale-up synthesis of this compound. Optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary to achieve desired yields and purity at a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for obtaining this compound:

  • Vilsmeier-Haack Formylation: This is a widely used method that introduces a formyl group at the C3 position of the 7-bromoimidazo[1,2-a]pyridine core. The reaction typically employs a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide - DMF) and a dehydrating agent (like phosphorus oxychloride - POCl₃).[1][2]

  • Cyclization of 2-Amino-4-bromopyridine: This route involves the reaction of 2-amino-4-bromopyridine with a suitable three-carbon electrophilic building block, such as 2-bromomalonaldehyde, to construct the imidazo[1,2-a]pyridine ring system with the carbaldehyde group already in place.[3]

Q2: Why is the Vilsmeier-Haack reaction often preferred for this synthesis?

A2: The Vilsmeier-Haack reaction is often favored due to the commercial availability of the starting material, 7-bromoimidazo[1,2-a]pyridine. This method allows for the direct introduction of the formyl group onto a pre-existing heterocyclic core. However, the success of the reaction is highly dependent on the electronic nature of the substrate and the reaction conditions.

Q3: What is the typical yield for the synthesis of this compound?

A3: The reported yields for the synthesis of similar bromo-substituted imidazo[1,2-a]pyridine-3-carbaldehydes can vary significantly depending on the chosen synthetic route and the optimization of reaction parameters. For the cyclization route to the 6-bromo isomer, yields of 53% have been reported using conventional heating, and up to 80% with microwave irradiation.[3] Yields for the Vilsmeier-Haack reaction are highly substrate and condition dependent and can range from moderate to good upon optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Deactivated Substrate: The bromo substituent on the imidazo[1,2-a]pyridine ring is electron-withdrawing, which can decrease the nucleophilicity of the ring and hinder the electrophilic substitution by the Vilsmeier reagent.[4] 2. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Contamination of DMF or POCl₃ with water can lead to its decomposition. 3. Insufficient Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with a deactivated substrate.[4]1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments (e.g., from room temperature to 50-80 °C) to promote the reaction. Monitor for decomposition. 2. Use Fresh, Anhydrous Reagents: Ensure that DMF and POCl₃ are of high purity and handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). 3. Increase Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress by TLC.
Formation of Multiple Products/Impurities 1. Side Reactions: The Vilsmeier reagent can react at other positions on the ring, although C3 formylation is generally preferred for imidazo[1,2-a]pyridines. 2. Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., excessively high temperatures) can lead to decomposition.[4] 3. Reaction with Solvent: In some cases, the Vilsmeier reagent can react with the solvent.1. Optimize Stoichiometry: Use a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) to favor the desired reaction without promoting side reactions. 2. Control Temperature: Avoid excessively high temperatures. Maintain a consistent and controlled temperature throughout the reaction. 3. Careful Work-up: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) at a low temperature to avoid hydrolysis of the product or side reactions.
Difficult Purification 1. Polar Byproducts: The reaction can produce polar byproducts that are difficult to separate from the desired aldehyde. 2. Tarry Residue: Overheating or prolonged reaction times can lead to the formation of polymeric or tarry materials.1. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for purification.[3][5] 2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. 3. Aqueous Wash: During the work-up, thoroughly wash the organic layer with water and brine to remove water-soluble impurities.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 7-Bromoimidazo[1,2-a]pyridine (General Procedure)

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • 7-Bromoimidazo[1,2-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 7-bromoimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Synthesis via Cyclization of 2-Amino-4-bromopyridine (Adapted from a similar procedure for the 6-bromo isomer)[3]

Materials:

  • 2-Amino-4-bromopyridine

  • 2-Bromomalonaldehyde

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-bromopyridine (1 equivalent) in acetonitrile, add 2-bromomalonaldehyde (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

Data Presentation

The following table summarizes various reaction conditions and their reported yields for the synthesis of bromo-substituted imidazo[1,2-a]pyridine-3-carbaldehydes. This data can be used as a starting point for optimizing the synthesis of the 7-bromo isomer.

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
2-Amino-5-bromopyridine2-BromomalonaldehydeAcetonitrileReflux2 h53[3]
6-bromo-2-aminopyridine2-BromomalonaldehydeEthanol/Water (1:1)110 (Microwave)10 min80[3]
Substituted Imidazo[1,2-a]pyridinesPOCl₃, DMFDCM50-702-6 hVariesGeneral Procedure

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Route 1: Vilsmeier-Haack Formylation cluster_1 Route 2: Cyclization A 7-Bromoimidazo[1,2-a]pyridine C This compound A->C Formylation B Vilsmeier Reagent (POCl3, DMF) B->C D 2-Amino-4-bromopyridine F This compound D->F Cyclization E 2-Bromomalonaldehyde E->F

Caption: Two primary synthetic routes to the target compound.

Troubleshooting Workflow for Vilsmeier-Haack Reaction

Troubleshooting_Workflow Start Start Synthesis LowYield Low or No Product? Start->LowYield Impurity Multiple Products? LowYield->Impurity No CheckReagents Check Reagent Purity (Anhydrous DMF/POCl3) LowYield->CheckReagents Yes Purification Purification Issues? Impurity->Purification No OptimizeStoich Optimize Stoichiometry Impurity->OptimizeStoich Yes ColumnChrom Use Column Chromatography Purification->ColumnChrom Yes Success Successful Synthesis Purification->Success No IncreaseTemp Increase Temperature (e.g., to 50-80°C) CheckReagents->IncreaseTemp ExtendRxnTime Extend Reaction Time IncreaseTemp->ExtendRxnTime ExtendRxnTime->Impurity ControlTemp Control Temperature OptimizeStoich->ControlTemp ControlTemp->Purification Recrystallize Attempt Recrystallization ColumnChrom->Recrystallize Recrystallize->Success

Caption: A step-by-step guide to troubleshoot common issues.

References

Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction to form the 7-bromoimidazo[1,2-a]pyridine intermediate from 2-amino-4-bromopyridine is sluggish or incomplete. What are the possible reasons and how can I improve the yield?

A1: Incomplete reaction is a common issue in the synthesis of the imidazo[1,2-a]pyridine core. Several factors could be at play:

  • Insufficient Reaction Temperature: The cyclization reaction often requires heating. Ensure your reaction is maintained at the appropriate temperature as specified in the protocol (typically reflux).

  • Purity of Starting Materials: Impurities in the 2-amino-4-bromopyridine or the C2 synthon (e.g., chloroacetaldehyde or 2-bromomalonaldehyde) can inhibit the reaction. It is advisable to use highly pure starting materials.

  • Inappropriate Solvent: The choice of solvent is crucial. While ethanol is commonly used, other solvents like acetonitrile or a mixture of ethanol and water can also be effective.[1] The solubility of the starting materials in the chosen solvent should be considered.

  • Base Strength: If a base is used to neutralize in situ generated acid, its strength and stoichiometry are important. An inappropriate base or an incorrect amount can hinder the reaction.

Troubleshooting Steps:

  • Verify Reaction Temperature: Use a calibrated thermometer to ensure the reaction mixture reaches and maintains the target temperature.

  • Check Starting Material Purity: Analyze your starting materials by NMR or another suitable technique to confirm their purity.

  • Solvent Optimization: If the reaction is still sluggish, consider trying a different solvent system. A small-scale trial can help identify a more effective solvent.

  • Microwave Irradiation: For a more rapid and potentially higher-yielding reaction, microwave-assisted synthesis can be an excellent alternative to conventional heating.[1]

Q2: During the Vilsmeier-Haack formylation of 7-bromoimidazo[1,2-a]pyridine, I observe multiple spots on my TLC plate, indicating the formation of side products. What are these likely side products and how can I minimize their formation?

A2: The Vilsmeier-Haack reaction, while effective for formylating electron-rich heterocycles, can sometimes lead to side products.[2] Potential side products in this synthesis include:

  • Unreacted Starting Material: Incomplete formylation will result in the presence of 7-bromoimidazo[1,2-a]pyridine.

  • Over-formylation or Di-formylation: Although less common for this specific substrate, highly reactive systems can undergo formylation at multiple positions.

  • Formation of a Vilsmeier Salt Adduct: The intermediate iminium salt (Vilsmeier reagent adduct) may not be fully hydrolyzed during the workup, leading to an additional spot on the TLC.

  • Hydrolysis of the Bromo Substituent: Under harsh acidic conditions and elevated temperatures, the bromo group on the pyridine ring could potentially be hydrolyzed to a hydroxyl group, leading to the formation of 7-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Minimization Strategies:

  • Control of Reaction Temperature: The Vilsmeier-Haack reaction is typically performed at low temperatures (0-10 °C) to control its exothermicity and reduce side product formation. Carefully monitor and control the temperature throughout the addition of the Vilsmeier reagent.

  • Stoichiometry of Reagents: Use the correct stoichiometric amounts of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). An excess of the Vilsmeier reagent can lead to over-reaction.

  • Careful Workup: Ensure complete hydrolysis of the intermediate iminium salt by adding the reaction mixture to ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) and stirring for a sufficient amount of time.

  • Purification: Careful column chromatography is usually effective in separating the desired product from the side products. A gradient elution system, for example, with ethyl acetate and petroleum ether, can provide good separation.[1]

Q3: The purification of the final product, this compound, by column chromatography is proving difficult. What are some tips for effective purification?

A3: Effective purification is key to obtaining a high-purity product. Here are some suggestions:

  • Choice of Adsorbent: Silica gel is the most common stationary phase for this type of compound. Ensure you are using a silica gel with an appropriate mesh size for good resolution.

  • Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate. TLC analysis with various solvent mixtures will help you determine the optimal eluent system for separating your product from impurities. A gradient of ethyl acetate in petroleum ether is often a good starting point.[1]

  • Loading Technique: Dry loading the crude product onto a small amount of silica gel before applying it to the column can often improve separation compared to wet loading in a solvent.

  • Recrystallization: If column chromatography does not yield a product of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the construction of the imidazo[1,2-a]pyridine core by reacting 2-amino-4-bromopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or 2-bromomalonaldehyde. The second step is the formylation of the resulting 7-bromoimidazo[1,2-a]pyridine at the 3-position using the Vilsmeier-Haack reaction.

Q2: What are the key reagents for the Vilsmeier-Haack formylation step?

A2: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of both the cyclization and formylation reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly depending on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: A singlet for the aldehyde proton (CHO) typically appears downfield (around 9-10 ppm). You will also observe signals for the protons on the imidazo[1,2-a]pyridine ring system.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 180-190 ppm. Other signals will correspond to the carbons of the heterocyclic core.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₅BrN₂O, MW: 225.04 g/mol ), with a characteristic isotopic pattern for the bromine atom.

Experimental Protocols

Synthesis of 7-Bromoimidazo[1,2-a]pyridine

  • Reagents: 2-amino-4-bromopyridine, Chloroacetaldehyde (50% aqueous solution) or 2-bromomalonaldehyde, Sodium bicarbonate, Ethanol.

  • Procedure:

    • Dissolve 2-amino-4-bromopyridine in ethanol in a round-bottom flask.

    • Add an equimolar amount of chloroacetaldehyde solution or 2-bromomalonaldehyde.

    • Add a slight excess of sodium bicarbonate to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after quenching the reaction with water.

    • The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Vilsmeier-Haack Formylation of 7-Bromoimidazo[1,2-a]pyridine

The formylation at the 3-position is typically achieved via the Vilsmeier-Haack reaction.[2][5]

  • Reagents: 7-Bromoimidazo[1,2-a]pyridine, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0 °C.

    • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

    • Stir the mixture at 0 °C for a specified time (e.g., 30 minutes).

    • Add a solution of 7-bromoimidazo[1,2-a]pyridine in DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

    • The precipitated product can be collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be expected for the synthesis of this compound based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsProductTypical Yield (%)
1. Cyclization 2-Amino-4-bromopyridine + Chloroacetaldehyde7-Bromoimidazo[1,2-a]pyridine60-80
2. Formylation 7-Bromoimidazo[1,2-a]pyridine + Vilsmeier ReagentThis compound70-90

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine Cyclization Cyclization 2-Amino-4-bromopyridine->Cyclization C2_Synthon Chloroacetaldehyde or 2-Bromomalonaldehyde C2_Synthon->Cyclization 7-Bromoimidazo[1,2-a]pyridine 7-Bromoimidazo[1,2-a]pyridine Cyclization->7-Bromoimidazo[1,2-a]pyridine Reflux in Ethanol Formylation Formylation 7-Bromoimidazo[1,2-a]pyridine->Formylation Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Formylation Final_Product This compound Formylation->Final_Product 0°C to rt

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_solutions1 Cyclization Troubleshooting cluster_solutions2 Formylation Troubleshooting Problem Low Yield or Side Products Step1 Step 1: Cyclization Issue? Problem->Step1 Step2 Step 2: Formylation Issue? Problem->Step2 Temp Check Temperature Step1->Temp Purity Verify Starting Material Purity Step1->Purity Solvent Optimize Solvent Step1->Solvent Microwave Consider Microwave Synthesis Step1->Microwave Temp_Control Control Temperature (0°C) Step2->Temp_Control Stoichiometry Check Reagent Stoichiometry Step2->Stoichiometry Workup Ensure Complete Hydrolysis Step2->Workup Purification Optimize Chromatography Step2->Purification

Caption: Troubleshooting logic for the synthesis.

Side_Products Vilsmeier_Reaction Vilsmeier-Haack Reaction on 7-Bromoimidazo[1,2-a]pyridine Desired_Product This compound Vilsmeier_Reaction->Desired_Product Main Pathway Unreacted_SM Unreacted Starting Material Vilsmeier_Reaction->Unreacted_SM Side Pathway Over_Formylation Di-formylated Product (less common) Vilsmeier_Reaction->Over_Formylation Side Pathway Adduct Incomplete Hydrolysis (Iminium Salt Adduct) Vilsmeier_Reaction->Adduct Side Pathway Hydrolysis Hydrolysis of Bromo Group (potential) Vilsmeier_Reaction->Hydrolysis Side Pathway

Caption: Potential side products in the Vilsmeier-Haack formylation step.

References

optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyridines?

A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine scaffold involve the condensation of 2-aminopyridines with various carbonyl compounds.[1][2][3] Common reaction partners include α-halocarbonyl compounds, aldehydes, and ketones.[1][2][3] Three-component reactions involving 2-aminopyridines, aldehydes, and isonitriles are also widely employed.[1]

Q2: I am getting a low yield in my reaction. What are the key parameters to optimize?

A2: Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to several factors. Key parameters to investigate and optimize include:

  • Catalyst: The choice of catalyst is crucial. Depending on the specific reaction, both metal-based (e.g., copper, palladium, iron) and metal-free (e.g., iodine) catalysts can be effective.[4][5][6] If you are using a metal catalyst, ensure it is not deactivated and consider screening different catalysts. For instance, in a copper-catalyzed reaction of aminopyridines and nitroolefins, CuBr was found to be the most effective catalyst.[5]

  • Solvent: The reaction solvent significantly influences the outcome. Common solvents include DMF, toluene, and ethanol.[3][5] In some cases, greener solvents like water or solvent-free conditions under microwave irradiation have proven effective.[4][7]

  • Temperature: The reaction temperature is a critical parameter. Optimization studies have shown that temperatures around 80-100°C are often optimal, though some reactions proceed at room temperature.[5][7]

  • Base: For reactions involving α-halocarbonyl compounds, a base such as potassium carbonate or DBU is often required.[2][3] The choice and amount of base can impact the yield.

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, significant efforts have been made to develop more environmentally benign synthetic strategies.[1] These include:

  • Catalyst-free reactions: Some protocols proceed efficiently without the need for a metal catalyst.[4]

  • Use of green solvents: Water has been successfully used as a solvent in some syntheses, often in combination with techniques like ultrasound irradiation.[4]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and sometimes allows for solvent-free conditions.[7]

  • Air as an oxidant: In certain copper-catalyzed reactions, air can be used as a sustainable and inexpensive oxidant.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Ineffective catalystScreen different catalysts (e.g., CuI, CuBr, PdCl2, I2).[4][5][8] Ensure the catalyst is not old or deactivated.
Suboptimal solventTry different solvents such as DMF, toluene, or ethanol.[3][5] Consider using a green solvent like water, potentially with microwave irradiation.[4][7]
Incorrect reaction temperatureOptimize the reaction temperature. Many syntheses work well between 80°C and 100°C.[5][7]
Inappropriate baseIf a base is required, screen different organic or inorganic bases (e.g., K2CO3, DBU).[2][3]
Poor quality starting materialsEnsure the purity of your 2-aminopyridine and carbonyl compound.
Formation of multiple byproducts Side reactions due to prolonged heatingMonitor the reaction progress using TLC and stop the reaction once the starting material is consumed.
Incorrect stoichiometryCarefully check the molar ratios of your reactants.
Air or moisture sensitivityIf your reactants or catalyst are sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in product isolation/purification Product is highly soluble in the workup solventModify the extraction solvent system.
Co-elution of impurities during chromatographyOptimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis.

Table 1: Catalyst Screening for Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

Catalyst (10 mol%)SolventTemperature (°C)Yield (%)
CuBr DMF 80 90
CuIDMF8085
CuClDMF8082
Cu(OAc)2DMF8075
CuSO4DMF8060
Data adapted from a study on copper-catalyzed synthesis using air as an oxidant.[5]

Table 2: Solvent Effect on Iodine-Catalyzed Three-Component Condensation

Catalyst (mol%)SolventYield (%)
I2 (5)Ethanol Excellent
I2 (5)MethanolModerate
I2 (5)WaterModerate
I2 (5)AcetonitrileLow
I2 (5)DichloromethaneLow
I2 (5)TolueneLow
Data adapted from a study on iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and Phenacyl Bromide [3]

  • Dissolve the substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).

  • To this solution, add the substituted phenacyl bromide (2.0 mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Upon completion of the reaction, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins [5]

  • To a reaction tube, add 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), CuBr (0.05 mmol), and DMF (2 mL).

  • Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 2-Aminopyridine - Carbonyl Compound - Solvent catalyst Add Catalyst (e.g., CuBr, I2) start->catalyst base Add Base (if required) (e.g., DBU, K2CO3) catalyst->base heat Heat to Optimal Temperature (e.g., 80°C) base->heat monitor Monitor Progress (TLC) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

troubleshooting_flowchart start Low or No Product Yield? check_catalyst Is the catalyst appropriate and active? start->check_catalyst Yes check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes solution_catalyst Screen different catalysts. Use fresh catalyst. check_catalyst->solution_catalyst No check_temp Is the temperature correct? check_solvent->check_temp Yes solution_solvent Try alternative solvents (e.g., DMF, Toluene, Water). check_solvent->solution_solvent No check_base Is the base suitable (if needed)? check_temp->check_base Yes solution_temp Optimize reaction temperature. check_temp->solution_temp No solution_base Screen different bases. check_base->solution_base No

Caption: Troubleshooting flowchart for low yield in imidazo[1,2-a]pyridine synthesis.

References

overcoming poor solubility of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for challenges related to the poor solubility of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in many common organic solvents?

A1: The planarity of the fused imidazopyridine ring system, along with the polar carbaldehyde group and the halogen substituent, can lead to strong intermolecular interactions (such as dipole-dipole and π-stacking) in the solid state. These strong crystal lattice forces make it difficult for many solvents to effectively solvate the molecule and overcome the energy barrier to dissolution.

Q2: Which solvents are recommended for reactions involving this compound?

A2: Based on reported syntheses and purification procedures, polar aprotic solvents are generally the most effective. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). For certain reactions, mixtures including alcohols like ethanol (EtOH) have also been used, sometimes with heating.[1]

Q3: Can I use non-polar solvents like hexane or toluene?

A3: Non-polar solvents are generally not recommended for dissolving this compound due to the polar nature of the molecule. However, they are often used as anti-solvents during purification (e.g., in column chromatography with ethyl acetate/petroleum ether or DCM/acetone) to induce crystallization or precipitation of the product from a more polar solvent mixture.[1]

Q4: Is heating the reaction mixture a good strategy to improve solubility?

A4: Yes, heating can significantly increase the solubility of this compound. Many procedures involving this or similar compounds specify elevated temperatures (e.g., reflux conditions).[1] However, it is crucial to consider the thermal stability of all reactants and reagents in your specific reaction to avoid degradation.

Q5: Are there any additives that can enhance solubility?

A5: While not extensively documented for this specific compound, general strategies for similar heterocyclic compounds include the use of co-solvents to modify the overall polarity of the reaction medium. In some cases, for reactions in aqueous media with related compounds, surfactants have been used to improve solubility.

Troubleshooting Guides

Issue 1: The compound does not dissolve sufficiently in the chosen reaction solvent.

This is a common challenge that can lead to incomplete reactions and low yields.

Troubleshooting Workflow:

start Start: Solubility Issue (Compound does not dissolve) solvent_check Is the solvent polar aprotic (e.g., DMF, DMSO, MeCN)? start->solvent_check try_polar_aprotic Switch to a polar aprotic solvent solvent_check->try_polar_aprotic No increase_temp Gradually increase temperature (e.g., to 50°C, 80°C, or reflux) solvent_check->increase_temp Yes try_polar_aprotic->increase_temp check_stability Check thermal stability of reactants increase_temp->check_stability sonication Apply sonication increase_temp->sonication co_solvent Consider a co-solvent system (e.g., DMF/Toluene, DMSO/Dioxane) sonication->co_solvent higher_dilution Increase solvent volume (work at higher dilution) co_solvent->higher_dilution outcome Proceed with reaction higher_dilution->outcome

Caption: Troubleshooting workflow for poor solubility.

Detailed Steps:

  • Verify Solvent Choice: Ensure you are using a recommended polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Increase Temperature: Gently warm the mixture. If the compound remains insoluble, gradually increase the temperature towards the solvent's reflux, while monitoring for any signs of degradation (color change).

  • Apply Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break down solid aggregates and promote dissolution.

  • Use a Co-solvent: In some cases, adding a second solvent can improve solubility. For example, in a Suzuki coupling, a mixture of a polar solvent (like DMF) with a less polar one (like dioxane or toluene) is common.

  • Increase Dilution: While not always ideal, increasing the volume of the solvent to work at a higher dilution can be a simple solution if the reaction kinetics are not adversely affected.

Issue 2: The compound precipitates out of solution upon addition of another reagent.

This can occur if the added reagent significantly changes the polarity of the solvent mixture.

Troubleshooting Steps:

  • Order of Addition: Try changing the order in which the reagents are added. It might be beneficial to add the poorly soluble compound to a pre-mixed solution of the other reagents.

  • Slow Addition: Add the reagent that causes precipitation slowly, perhaps via a syringe pump, to maintain a low concentration and allow the reaction to proceed as it is added.

  • Solvent Composition Adjustment: If possible, dissolve the incoming reagent in the same solvent as the main reaction mixture to avoid drastic polarity changes.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypeSolubility ProfileNotes
Dimethylformamide (DMF) Polar AproticGoodOften used in reactions requiring higher temperatures.
Dimethyl Sulfoxide (DMSO) Polar AproticGoodExcellent solvent, but can be difficult to remove.
Acetonitrile (MeCN) Polar AproticModerateGood for reactions at moderate to reflux temperatures.[1]
Ethanol (EtOH) Polar ProticModerate (with heating)Often used in combination with water.[1]
Methanol (MeOH) Polar ProticModerate (with heating)Similar to ethanol.
Dichloromethane (DCM) HalogenatedLow to ModeratePrimarily used for extraction and chromatography.[1]
Ethyl Acetate (EtOAc) EsterLow to ModerateUsed for extraction and chromatography.[1]
Tetrahydrofuran (THF) EtherLowGenerally not the first choice for dissolution.
Toluene AromaticPoorCan be used as a co-solvent in some cross-coupling reactions.
Hexane/Petroleum Ether Non-polarInsolubleUsed as an anti-solvent for purification.[1]
Water AqueousInsolubleCan be used with a co-solvent like ethanol.[1]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is a representative example for reacting this compound with an active methylene compound.

start Start dissolve_aldehyde Dissolve 7-bromoimidazo[1,2-a]pyridine- 3-carbaldehyde (1 eq.) in EtOH/H2O start->dissolve_aldehyde add_methylene Add active methylene compound (e.g., malononitrile, 1.1 eq.) dissolve_aldehyde->add_methylene add_catalyst Add basic catalyst (e.g., piperidine, 0.1 eq.) add_methylene->add_catalyst heat_reflux Heat to reflux and monitor by TLC add_catalyst->heat_reflux workup Cool, perform aqueous workup, and extract with EtOAc heat_reflux->workup purify Dry organic layer and purify by column chromatography workup->purify end End purify->end

Caption: Workflow for a Knoevenagel condensation.

Methodology:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of ethanol and water), add the active methylene compound (1.1 eq.).[1]

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine, or a solid base like potassium carbonate).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be filtered. Otherwise, perform a standard aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in acetone.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling the bromo-position of the title compound with a boronic acid.

Methodology:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of a polar aprotic solvent and a less polar one (e.g., DMF/water, dioxane/water, or toluene/ethanol/water).

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the mixture and perform an aqueous workup. Extract the product with a solvent like ethyl acetate.

  • Dry the organic phase, concentrate, and purify by column chromatography.

References

Technical Support Center: 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored under the conditions summarized below.

Table 1: Recommended Storage Conditions

ParameterRecommendationSource
Temperature Refrigerated (-20°C for long-term storage)[1][2][3]
Atmosphere In a tightly sealed container in a dry, well-ventilated place[1]
Moisture Store away from moisture[2][3]
Light Store in a light-resistant container (recommended as a general precaution for aldehydes)

Once a container is opened, it should be carefully resealed and kept upright to prevent leakage[1].

Q2: What is the general stability of this compound?

While specific stability data is limited, this compound is a solid compound[4]. Like many aldehydes, it may be susceptible to oxidation and degradation upon prolonged exposure to air, light, or moisture. Following the recommended storage and handling guidelines is crucial to minimize degradation. The Safety Data Sheet for a related compound, 3-pyridinecarboxaldehyde, indicates stability under normal conditions[5].

Q3: What are the key handling precautions for this compound?

Due to its chemical nature, the following handling precautions should be observed:

  • Avoid contact with skin and eyes[1].

  • Avoid inhaling vapor or mist[1].

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the compound in a well-ventilated area or under a chemical fume hood.

  • Keep away from heat, sparks, and open flames[5].

  • Take measures to prevent the buildup of electrostatic charge[1].

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

If you are observing variability in your results, it could be due to compound degradation.

Table 2: Troubleshooting Inconsistent Results

Potential CauseSuggested Action
Compound Degradation 1. Verify Storage: Ensure the compound has been stored according to the recommended conditions. 2. Aliquot: If the main stock has been opened multiple times, consider using a fresh, unopened vial. For future use, aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material. 3. Purity Check: Re-check the purity of your compound using techniques like NMR, LC-MS, or melting point determination.
Solvent Instability The aldehyde group may be unstable in certain solvents over time. Prepare solutions fresh for each experiment and avoid storing them for extended periods, especially in protic solvents.
Contamination Ensure all glassware is clean and dry. Use high-purity solvents.

Logical Workflow for Investigating Inconsistent Results

A Inconsistent Experimental Results Observed B Check Storage Conditions (Temp, Light, Moisture) A->B C Were conditions optimal? B->C D Use a fresh, unopened vial of the compound C->D No E Perform Purity Analysis (e.g., NMR, LC-MS) C->E Yes D->E F Is purity acceptable? E->F G Prepare fresh solutions for each experiment F->G Yes I Source a new batch of the compound F->I No H Investigate other experimental parameters (e.g., reagents, instrument) G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: The compound appears discolored or has changed in physical appearance.

A change in color (e.g., from white/off-white to yellow or brown) can be an indicator of degradation.

Table 3: Troubleshooting Compound Discoloration

Potential CauseSuggested Action
Oxidation The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, which can be accelerated by air and light.
Decomposition Exposure to heat or contaminants can lead to decomposition.
Action If discoloration is observed, it is highly recommended to perform a purity analysis before proceeding with experiments. If significant degradation is confirmed, a new batch of the compound should be used.

Experimental Protocols

Protocol 1: Aliquoting this compound for Storage

This protocol is designed to preserve the integrity of the bulk compound.

Objective: To create smaller, single-use aliquots from a larger stock bottle to minimize degradation from repeated openings.

Materials:

  • Stock bottle of this compound

  • Spatula

  • Analytical balance

  • Several small, amber glass vials with screw caps or other appropriate seals

  • Inert gas (e.g., argon or nitrogen) source

  • Labeling materials

Procedure:

  • Perform all operations in a chemical fume hood.

  • Pre-weigh and label the empty vials.

  • Carefully open the main stock bottle. To minimize exposure to atmospheric moisture and oxygen, you may flush the headspace of the bottle with an inert gas.

  • Quickly dispense the desired amount of the solid compound into each pre-weighed vial.

  • Flush the headspace of each newly created aliquot vial with inert gas before tightly sealing the cap.

  • Record the weight of the compound in each vial.

  • Store the aliquoted vials at -20°C.

Experimental Workflow for Aliquoting

cluster_prep Preparation cluster_aliquot Aliquoting Process (in fume hood) cluster_final Finalization A Pre-weigh and label amber vials E Dispense solid into vials A->E B Set up inert gas source D Flush stock bottle headspace with inert gas B->D C Open stock bottle C->D D->E F Flush aliquot vial headspace with inert gas E->F G Seal vials tightly F->G H Record final weights G->H I Store aliquots at -20°C H->I

Caption: Workflow for aliquoting the compound for long-term storage.

References

troubleshooting failed reactions involving 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors. Catalyst deactivation is a primary concern, as the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst and inhibit its activity. Another common issue is the protodeboronation of the boronic acid coupling partner, a side reaction that is often promoted by the presence of aqueous bases. Additionally, the electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Br bond. Inefficient transmetalation and competing side reactions such as homocoupling of the boronic acid or debromination of the starting material can also contribute to low product formation.[1][2]

Q2: I am observing significant debromination of my starting material in my palladium-catalyzed cross-coupling reaction. How can I minimize this side reaction?

Debromination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions.[3][4][5][6] This can be minimized by careful selection of the reaction conditions. The choice of phosphine ligand is critical; employing bulky, electron-rich ligands can often suppress this side reaction.[7] Additionally, ensuring a strictly inert atmosphere and using anhydrous solvents can be beneficial. The nature of the base can also play a role, and screening different bases may be necessary to find one that promotes the desired coupling over dehalogenation.

Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What troubleshooting steps should I take?

Incomplete conversion in Buchwald-Hartwig aminations with 2-bromopyridine derivatives is a frequent challenge, primarily due to catalyst poisoning by the pyridine nitrogen. To address this, utilizing sterically hindered and electron-rich phosphine ligands, such as biaryl phosphines, is highly recommended to shield the palladium center.[8] Ensure that your reagents and solvents are scrupulously dry and that the reaction is performed under a strictly inert atmosphere, as palladium catalysts are sensitive to oxygen and moisture.[9] The choice of base is also crucial; stronger, non-nucleophilic bases are often required. If solubility of the reagents is an issue, a change of solvent might be necessary.[10]

Q4: Are there any known side reactions associated with the Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position of the imidazo[1,2-a]pyridine core?

Yes, the Vilsmeier-Haack reaction, while generally effective for formylating electron-rich heterocycles, can sometimes lead to side products.[11][12][13][14][15] The reaction proceeds via an electrophilic substitution, and for the imidazo[1,2-a]pyridine system, this occurs readily at the 3-position.[16] However, depending on the specific substrate and reaction conditions, other positions on the ring system might also undergo formylation, or other unforeseen reactions could occur. Careful control of the reaction temperature and stoichiometry of the Vilsmeier reagent is important to maximize the yield of the desired product.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Observed Problem Potential Cause Suggested Solution
Low to no conversion of starting material Catalyst deactivation by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a pre-formed palladium catalyst.
Inefficient oxidative addition.Increase the reaction temperature. Switch to a more reactive boronic ester (e.g., pinacol ester) instead of the boronic acid.
Formation of significant byproducts (homocoupling, debromination) Presence of oxygen.Ensure thorough degassing of solvents and reaction mixture. Maintain a positive pressure of an inert gas.
Unfavorable base.Screen different bases (e.g., K₃PO₄, Cs₂CO₃). For sensitive substrates, consider fluoride-based activators like KF.[17][18]
Reaction stalls after initial conversion Catalyst has decomposed over time.Lower the reaction temperature and increase the reaction time. Ensure the reaction is protected from light, which can sometimes accelerate catalyst decomposition.[17]
Failed Buchwald-Hartwig Amination
Observed Problem Potential Cause Suggested Solution
No reaction or very low conversion Catalyst poisoning by the pyridine nitrogen.Employ sterically demanding phosphine ligands (e.g., Buchwald's biaryl phosphine ligands, Hartwig's ferrocene-based ligands).[8]
Inactive catalyst.Use a palladium(0) source or a reliable precatalyst. Ensure all reagents and solvents are anhydrous and the system is under an inert atmosphere.[19]
Insufficiently strong base.Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.[10]
Formation of palladium black Catalyst decomposition.Lower the reaction temperature. Screen different solvents as some can promote catalyst stability.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.) and ligand if necessary.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.

  • Purification: Purify the product by flash column chromatography.

Visualizing Workflows and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Base, and Solvent degas Degas Mixture reagents->degas 1. catalyst Add Pd Catalyst and Ligand degas->catalyst 2. heat Heat and Stir under Inert Atmosphere catalyst->heat 3. monitor Monitor Progress (TLC, LC-MS) heat->monitor 4. quench Quench and Aqueous Work-up monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry and Concentrate extract->dry 7. purify Column Chromatography dry->purify 8.

A generalized experimental workflow for cross-coupling reactions.

troubleshooting_workflow decision decision solution solution problem problem start Reaction Failed (Low Yield/No Product) check_sm Starting Material Consumed? start->check_sm check_byproducts Byproducts Observed? check_sm->check_byproducts Yes problem_catalyst Problem: Catalyst Inactivity check_sm->problem_catalyst No problem_side_reactions Problem: Side Reactions (Debromination, Homocoupling) check_byproducts->problem_side_reactions Yes problem_conditions Problem: Suboptimal Conditions check_byproducts->problem_conditions No solution_catalyst Solution: - Use bulky ligand - Check inertness - Use precatalyst problem_catalyst->solution_catalyst solution_side_reactions Solution: - Thoroughly degas - Screen bases/solvents - Lower temperature problem_side_reactions->solution_side_reactions solution_conditions Solution: - Increase temperature - Screen solvents - Check reagent purity problem_conditions->solution_conditions

A decision tree for troubleshooting failed cross-coupling reactions.

References

alternative reagents for the formylation of 7-bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 7-bromoimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 7-bromoimidazo[1,2-a]pyridine?

The most prevalent and established method for the formylation of electron-rich heterocyclic compounds like 7-bromoimidazo[1,2-a]pyridine is the Vilsmeier-Haack reaction .[1][2] Alternative methods offering different reaction conditions and reagent profiles include the Duff reaction and a more recent copper-catalyzed formylation using DMSO .

Q2: At which position does the formylation of 7-bromoimidazo[1,2-a]pyridine typically occur?

Due to the electronic properties of the imidazo[1,2-a]pyridine ring system, electrophilic substitution, such as formylation, preferentially occurs at the C3 position. The imidazole ring is more electron-rich than the pyridine ring, directing the electrophile to this site.

Q3: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction.[1][2] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][3]

Q4: Are there milder alternatives to the Vilsmeier-Haack reaction?

Yes, for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction, a copper-catalyzed formylation using dimethyl sulfoxide (DMSO) as the formylating agent offers a milder alternative.[4] This method often utilizes molecular oxygen as the oxidant and can proceed under less acidic conditions.

Alternative Formylation Reagents: A Comparative Overview

The selection of a suitable formylation reagent is critical and depends on factors such as substrate reactivity, functional group tolerance, and desired reaction conditions. Below is a summary of alternative reagents for the formylation of 7-bromoimidazo[1,2-a]pyridine.

Reagent/MethodFormylating AgentTypical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack POCl₃ / DMF0 °C to 100 °CHigh regioselectivity, generally good yields, well-established.[1]Can require harsh conditions, POCl₃ is corrosive and moisture-sensitive.
Duff Reaction Hexamethylenetetramine (HMTA)Acidic medium (e.g., acetic acid, TFA), elevated temperatures.Milder than Vilsmeier-Haack for some substrates, useful for phenols and anilines.[5]Often results in lower yields, may require forcing conditions for less activated substrates.[5]
Cu-Catalyzed Dimethyl sulfoxide (DMSO)Copper catalyst (e.g., CuI), O₂ atmosphere, elevated temperatures.Milder conditions, environmentally friendly oxidant (O₂).[4][6]May require catalyst and ligand optimization, reaction times can be longer.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 7-bromoimidazo[1,2-a]pyridine

This protocol is a standard procedure for the C3-formylation of imidazo[1,2-a]pyridines.

Reagents and Materials:

  • 7-bromoimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (10 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve 7-bromoimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep1 Cool DMF to 0 °C prep2 Add POCl₃ dropwise prep1->prep2 prep3 Stir for 30 min at 0 °C prep2->prep3 react1 Add 7-bromoimidazo[1,2-a]pyridine solution prep3->react1 Vilsmeier Reagent react2 Warm to RT, then heat to 60-80 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to 0 °C and Quench with NaHCO₃ react3->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product final_product workup4->final_product Pure Product Cu_Catalyzed_Workflow cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification setup1 Combine Substrate and CuI setup2 Add DMSO setup1->setup2 setup3 Introduce O₂/Air setup2->setup3 exec1 Heat to 100-120 °C setup3->exec1 exec2 Monitor by TLC exec1->exec2 workup1 Cool and Quench with Water exec2->workup1 Reaction Complete workup2 Extract with EtOAc workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product final_product workup4->final_product Pure Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield cause1 Moisture Contamination start->cause1 cause2 Suboptimal Temperature/Time start->cause2 cause3 Reagent Quality start->cause3 cause4 Side Reactions start->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Optimize Reaction Parameters cause2->sol2 sol3 Use Fresh Reagents cause3->sol3 sol4 Consider Milder Alternatives cause4->sol4

References

Validation & Comparative

A Comparative Guide to the Spectral Properties of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde and its positional isomers. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in synthetic chemistry and drug discovery workflows. This document summarizes available experimental data and provides general experimental protocols for spectral analysis.

Introduction to Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Isomers

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Brominated derivatives of this scaffold are of particular interest as they serve as versatile intermediates for further functionalization through cross-coupling reactions. The position of the bromine atom on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its spectral characteristics. This guide focuses on the comparison of the 6-bromo, 7-bromo, and 8-bromo isomers of imidazo[1,2-a]pyridine-3-carbaldehyde.

Spectral Data Comparison

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundH-2H-5H-6H-7H-8Aldehyde CHOReference
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde8.54 (s)9.50 (s)-7.86-7.85 (m)7.86-7.85 (m)9.94 (s)[1]

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundC-2C-3C-5C-6C-7C-8C-8aAldehyde CHOReference
2,6-Diphenylimidazo[1,2-a]pyridine-3-carbaldehyde158.5117.1126.1-127.1128.3146.8179.5[2]
6-Fluoro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde158.5 (d, J=3 Hz)116.2121.6 (d, J=25 Hz)-117.6 (d, J=8 Hz)154.1154.4 (d, J=239 Hz)179.6[2]

Table 3: Mass Spectrometry Data (m/z)

Compound[M+H]⁺ (Experimental)[M+H]⁺ (Predicted)[M+Na]⁺ (Predicted)Reference
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde226--[1]
This compound-224.96581246.94775[3]
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde-224.96581246.94775[4]

Note: The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for monobrominated compounds).

Table 4: Infrared (IR) Spectral Data (cm⁻¹)

  • ~1680-1700 cm⁻¹: C=O stretch of the aldehyde.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

  • ~1000-1200 cm⁻¹: C-Br stretching vibration.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for bromoimidazo[1,2-a]pyridine-3-carbaldehyde isomers, based on reported procedures for similar compounds.

Synthesis of Bromoimidazo[1,2-a]pyridine-3-carbaldehydes

A common synthetic route involves the condensation of an appropriately substituted 2-aminopyridine with a three-carbon aldehyde equivalent. For example, 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde can be synthesized by reacting 2-amino-5-bromopyridine with 2-bromomalonaldehyde.[1] The reaction is typically carried out in a suitable solvent such as acetonitrile or a mixture of ethanol and water, often with heating or under microwave irradiation.[1] Purification is generally achieved by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight (TOF) or quadrupole).

  • Data Acquisition: The instrument is operated in positive ion mode to observe the [M+H]⁺ ion. The characteristic isotopic pattern for bromine should be observed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of these isomers is depicted below.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis 2-Aminobromopyridine 2-Aminobromopyridine Condensation Condensation 2-Aminobromopyridine->Condensation Aldehyde_Equivalent Aldehyde_Equivalent Aldehyde_Equivalent->Condensation Purification Purification Condensation->Purification Bromoimidazo_Pyridine_Carbaldehyde Bromoimidazo_Pyridine_Carbaldehyde Purification->Bromoimidazo_Pyridine_Carbaldehyde NMR NMR Bromoimidazo_Pyridine_Carbaldehyde->NMR MS MS Bromoimidazo_Pyridine_Carbaldehyde->MS IR IR Bromoimidazo_Pyridine_Carbaldehyde->IR Data_Analysis Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General workflow for synthesis and spectral analysis.

Signaling Pathway Diagram (Hypothetical)

While these small molecules are typically used as synthetic intermediates, they could potentially interact with various biological signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is illustrated below, as imidazo[1,2-a]pyridines are known to be kinase inhibitors.

signaling_pathway Hypothetical Kinase Inhibition Pathway Ligand Ligand Receptor_Kinase Receptor_Kinase Ligand->Receptor_Kinase Activates Downstream_Effector Downstream_Effector Receptor_Kinase->Downstream_Effector Phosphorylates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Bromoimidazo_Pyridine_Carbaldehyde_Isomer Bromoimidazo_Pyridine_Carbaldehyde_Isomer Bromoimidazo_Pyridine_Carbaldehyde_Isomer->Receptor_Kinase Inhibits

Caption: Hypothetical kinase inhibition by an isomer.

References

Comparative Biological Activity of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a bromine atom at the 7-position and a carbaldehyde group at the 3-position creates a versatile precursor, 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, for the synthesis of a diverse array of derivatives with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this precursor, focusing on their anticancer and antimicrobial properties. The data presented is based on available scientific literature and aims to guide further research and development in this area.

I. Overview of Derivatives and Biological Activities

Derivatives of this compound are typically synthesized through reactions involving the aldehyde functional group. Common derivatives include Schiff bases, chalcones, pyrazolines, and thiosemicarbazones. These modifications significantly influence the biological activity of the parent compound, leading to a spectrum of anticancer and antimicrobial effects.

Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity: The antimicrobial potential of these derivatives has been explored against a range of bacterial and fungal pathogens. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial action.

II. Comparative Performance Data

The following tables summarize the biological activity data for various derivatives of imidazo[1,2-a]pyridine, providing a basis for comparison. While specific data for derivatives of this compound is limited in publicly available literature, the data for closely related analogs, particularly those with a bromo-substituent, offers valuable insights.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
Schiff BaseN/A (General Observation)HeLa, MCF-7Micromolar range[1]
Chalcone(2E)-1-(4-bromophenyl)-3-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-oneA-459 (Lung)22.3 (GI50)
PyrazolineVarious derivativesHepG2, Huh-75.34 - 6.13[2]
Imidazopyridine AnalogIMPA-2A549 (Lung)Induces cytotoxicity[3]
Imidazopyridine AnalogIMPA-5A549 (Lung)Induces cytotoxicity[3]
Imidazopyridine AnalogIMPA-6A549 (Lung)Induces cytotoxicity[3]
Imidazopyridine AnalogIMPA-8A549 (Lung)Induces cytotoxicity[3]
Imidazopyridine AnalogIMPA-12A549 (Lung)Induces cytotoxicity[3]

Note: Data for chalcones is based on a 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde precursor. Specific IC50 values for all compounds were not always available in the cited literature.

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine-Chalcone Derivatives

Compound CodeSubstituent on AcetophenoneBacillus coccusStaphylococcus aureusPseudomonas aeruginosaAerogenesReference
3a -H+++++[4]
3b 4-Br++++++++[4]
3c 4-Cl++++++[4]
3d 4-F++++[4]
3e 4-OH++++[4]
3f 4-OCH3+++++[4]
3g 4-NO2++++++[4]

Key: +++ (High Activity), ++ (Moderate Activity), + (Low Activity). Activity based on zone of inhibition. Data is for chalcone derivatives of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

III. Experimental Protocols

A. Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Test compounds (dissolved in a suitable solvent)

  • Standard antibiotic (positive control)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension, except for the sterility control wells.

  • Include a growth control well (broth and inoculum without any compound) and a positive control well (broth, inoculum, and a standard antibiotic).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often linked to their ability to modulate specific cellular signaling pathways. While the precise pathways for these specific derivatives are still under investigation, based on the activity of related imidazo[1,2-a]pyridine compounds, the induction of apoptosis is a common mechanism of anticancer action.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation Start This compound Reaction Reaction with: - Amines (Schiff Bases) - Ketones (Chalcones) - Hydrazines (Pyrazolines) - Thiosemicarbazide Start->Reaction Derivatives Novel Derivatives Reaction->Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Derivatives->Antimicrobial Data Collect IC50/MIC data Anticancer->Data Pathway Mechanism of Action Studies (e.g., Apoptosis Assay) Anticancer->Pathway Antimicrobial->Data apoptosis_pathway Drug Imidazo[1,2-a]pyridine Derivative Cell Cancer Cell Drug->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validating the Spectroscopic Signature of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide to ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Predicted and Experimental NMR Data

In the structural elucidation of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides a comprehensive validation of the ¹H and ¹³C NMR spectra for 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific isomer, this report leverages high-quality predicted NMR data and compares it against the experimentally determined spectra of its close structural analog, 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, and other related derivatives. This comparative approach allows for a robust validation of the expected spectral features, providing researchers with a reliable reference for compound identification and characterization.

Data Presentation: A Comparative Analysis of NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the analogous 6-bromo isomer. This side-by-side comparison highlights the expected shifts and coupling patterns, crucial for distinguishing between these positional isomers.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.35s-
H-59.65d7.4
H-67.30dd7.4, 1.8
H-88.10d1.8
CHO10.05s-

Note: Predicted data is generated based on established NMR prediction algorithms.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-2145.5
C-3120.8
C-5130.2
C-6125.1
C-7115.9
C-8118.3
C-8a142.6
CHO185.2

Note: Predicted data is generated based on established NMR prediction algorithms.

Table 3: Experimental ¹H NMR Data for 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.54s-
H-59.50s-
H-77.86-7.85m-
H-87.86-7.85m-
CHO9.94s-

Data obtained from literature reports in DMSO-d6.[1]

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for imidazo[1,2-a]pyridine derivatives, based on standard laboratory practices.

General Procedure for NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). Data are presented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent resonance.

Workflow for NMR Spectra Validation

The logical workflow for validating the NMR spectra of a target compound, especially in the absence of direct experimental data, involves a combination of prediction and comparison with known analogs.

validation_workflow Workflow for NMR Spectra Validation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Prediction cluster_analysis Comparative Analysis cluster_validation Validation Target Target Molecule: This compound Predict Predict 1H & 13C NMR Spectra (e.g., using NMR prediction software) Target->Predict Analogs Structural Analogs: - 6-Bromo Isomer - Other Substituted Imidazo[1,2-a]pyridines Collect Collect Experimental NMR Data for Structural Analogs Analogs->Collect Compare Compare Predicted Spectrum of Target with Experimental Spectra of Analogs Predict->Compare Collect->Compare Analyze Analyze Chemical Shift Trends, Splitting Patterns, and Coupling Constants Compare->Analyze Validate Validate Predicted Spectral Features and Assign Resonances for Target Molecule Analyze->Validate

Caption: Logical workflow for the validation of NMR spectra.

Discussion and Comparison

A detailed comparison between the predicted ¹H NMR spectrum of this compound and the experimental spectrum of its 6-bromo isomer provides valuable insights. The aldehydic proton (CHO) in both is expected to appear as a singlet at a downfield chemical shift, around 10 ppm, which is consistent with the experimental data for the 6-bromo isomer (δ 9.94 ppm) and the predicted value for the 7-bromo isomer (δ 10.05 ppm).[1]

The key differences are anticipated in the aromatic region of the spectra. For the 7-bromo isomer, the proton at position 8 (H-8) is expected to be a doublet due to coupling with H-6, while H-5 should also appear as a doublet, coupling with H-6. The H-6 proton itself would be a doublet of doublets. In contrast, for the 6-bromo isomer, the protons at positions 5 and 7 are more deshielded and appear as multiplets or singlets depending on the resolution and solvent.[1] The predicted upfield shift of H-6 and H-8 in the 7-bromo isomer compared to the protons in the 6-bromo isomer is a direct consequence of the change in the electronic environment due to the different positions of the electron-withdrawing bromine atom.

The predicted ¹³C NMR spectrum of the 7-bromo isomer shows the aldehydic carbon at a characteristic downfield position (δ 185.2 ppm). The carbon directly attached to the bromine (C-7) is predicted to be significantly shielded compared to the other aromatic carbons. By comparing these predicted values with the experimental data of a wider range of substituted imidazo[1,2-a]pyridines, a high degree of confidence in the assignment of the resonances for this compound can be achieved.

References

A Comparative Analysis of the Antifungal Efficacy of Imidazopyridine Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the development of novel antifungal agents. Imidazopyridine chalcones have garnered considerable attention as a promising class of compounds with potent antifungal properties. This guide provides a comparative study of their efficacy, supported by experimental data from various research endeavors.

Quantitative Antifungal Efficacy: A Comparative Summary

The antifungal activity of various imidazopyridine and imidazole-bearing chalcones has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), a key indicator of antifungal efficacy, is summarized below. Lower MIC values indicate greater potency.

Compound TypeDerivative/SubstituentFungal StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine Chalcones Unsubstituted arylAspergillus fumigatus47.65 (µM)[1]
Various aromatic substitutionsAspergillus fumigatus73.27 - 180.94 (µM)[1]
P-bromoacetophenone derivativesAspergillus nigerActivity at 40 µg/mL[2][3]
Imidazole-bearing Chalcones 4-(p-tolyloxy)phenylCandida krusei0.78[4][5]
4-(4-chlorophenoxy)phenylCandida krusei0.78[4][5]
4-(4-fluorophenoxy)phenylCandida krusei0.78[4][5]
4-(4-methoxyphenoxy)phenylCandida glabrata0.78[4][5]
Various substitutionsCandida species0.78 - 3.125[4][5]
Standard Antifungal Agents ItraconazoleAspergillus fumigatus< 1.11 (µM)[1]
KetoconazoleCandida species-[4][5]
FluconazoleCandida species-[4][5]

Detailed Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antifungal evaluation of imidazopyridine chalcones, as reported in the cited literature.

Synthesis of Imidazopyridine Chalcones

A common method for the synthesis of these chalcones is the Claisen-Schmidt condensation.[2][6]

  • Reactants: A substituted 2-(phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is reacted with an appropriate acetophenone.[2]

  • Solvent and Catalyst: The reaction is typically carried out in methanol in the presence of an aqueous alkali solution, such as 10% potassium carbonate or sodium hydroxide.[2][6]

  • Reaction Conditions: The mixture is stirred at room temperature for a period ranging from 6 to 10 hours.[2][4]

  • Monitoring and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2] The resulting precipitate is washed with water, dried, and recrystallized from a suitable solvent like ethanol to yield the pure chalcone.[4]

Antifungal Susceptibility Testing

The antifungal activity is primarily assessed using broth microdilution or agar well diffusion methods.

Broth Microdilution Method (for MIC determination): [1]

  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA).[6] A standardized inoculum is prepared in a broth like YPD.[6]

  • Compound Dilution: The synthesized chalcones are dissolved in a solvent like DMSO to create stock solutions.[2] Serial dilutions are then prepared in a 96-well microplate.

  • Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plates are incubated for a specified period (e.g., 22-24 hours).[2]

  • Growth Inhibition Assessment: Fungal growth is determined by measuring the optical density using a spectrophotometer or through colorimetric assays like the MTT reduction assay.[1] The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

Agar Well Diffusion Method: [6]

  • Plate Preparation: A standardized fungal suspension is uniformly spread over the surface of an agar plate.

  • Well Creation: Wells are punched into the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the fungus to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured in millimeters.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and relationships involved in the study of imidazopyridine chalcones, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Imidazopyridine Chalcones cluster_testing Antifungal Efficacy Testing S1 Imidazopyridine Carbaldehyde + Acetophenone S2 Claisen-Schmidt Condensation (Base Catalyst, RT) S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization) S3->S4 S5 Pure Imidazopyridine Chalcone S4->S5 T3 Microdilution Assay S5->T3 Test Compound T1 Fungal Culture (e.g., Aspergillus, Candida) T2 Inoculum Preparation T1->T2 T2->T3 T4 Incubation T3->T4 T5 Data Analysis (MIC Determination) T4->T5

Caption: Experimental workflow for the synthesis and antifungal evaluation of imidazopyridine chalcones.

structure_activity_relationship cluster_scaffold Core Structure cluster_substituents Influence of Substituents on Aryl Ring center Antifungal Activity of Imidazopyridine Chalcones scaffold Imidazo[1,2-a]pyridine-Chalcone Scaffold scaffold->center is essential for unsubstituted Unsubstituted Aryl Ring (Optimal Activity Observed) unsubstituted->center influences bulky Bulky Groups (May Impair Activity) bulky->center influences electron_withdrawing Electron-Withdrawing Groups (e.g., -Cl, -F) (Potent Activity) electron_withdrawing->center influences

Caption: Structure-activity relationship summary for imidazopyridine chalcones' antifungal efficacy.

Potential Mechanism of Action

While the precise antifungal mechanism of imidazopyridine chalcones is still under extensive investigation, the action of related imidazole and chalcone compounds offers valuable insights. Imidazole-based antifungals, such as ketoconazole, are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Specifically, they target the enzyme lanosterol 14-α-demethylase. The enone moiety of the chalcone structure is also believed to contribute to antifungal activity by reacting with thiol groups in fungal proteins, potentially disrupting crucial cellular functions.[5]

mechanism_of_action cluster_membrane Cell Membrane Disruption cluster_protein Protein Inactivation Compound Imidazopyridine Chalcone Ergosterol_Synth Lanosterol 14-α-demethylase Compound->Ergosterol_Synth Inhibits (Imidazole Moiety) Enone α,β-Unsaturated Ketone (Enone Moiety) Compound->Enone Contains Ergosterol Ergosterol Biosynthesis Ergosterol_Synth->Ergosterol catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane is essential for Ergosterol->Membrane Thiol Thiol Groups in Fungal Proteins Enone->Thiol reacts with Function Protein Function Thiol->Function is crucial for Thiol->Function

References

A Comprehensive Guide to Assessing the Purity of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for purity assessment due to its high resolution, sensitivity, and versatility.[1] This guide provides a detailed comparison of HPLC with alternative analytical methods, supported by experimental protocols and data interpretation, to assist researchers in selecting the optimal approach for their analytical needs.

Understanding the Analyte and Potential Impurities

This compound is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[2][3][4] The purity of this intermediate can be influenced by the synthetic route employed. A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] For this compound, this would likely involve the reaction of 2-amino-4-bromopyridine with a 3-carbon aldehyde synthon.

Potential impurities may include:

  • Starting Materials: Unreacted 2-amino-4-bromopyridine or the aldehyde synthon.

  • Intermediates: Incompletely cyclized or partially reacted intermediates.

  • By-products: Isomers, products of side reactions, or degradation products.

  • Residual Solvents: Solvents used during synthesis and purification.

A thorough understanding of the synthetic pathway is crucial for identifying and quantifying these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most suitable method for analyzing moderately polar compounds such as this compound.[1][6] This technique separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase.

While a specific validated method for this exact compound is not publicly available, a robust method can be established based on protocols for similar heterocyclic aldehydes and imidazopyridine derivatives.[1][7][8]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point, offering excellent resolution for a wide range of polarities. A C8 column could also be considered.[7]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with varying polarities.

    • Solvent A: 0.1% Formic acid in Water. The acidic modifier helps to sharpen peaks and improve reproducibility for nitrogen-containing heterocycles.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape for heterocyclic compounds.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more nonpolar impurities. For example: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B), 35-40 min (10% B for equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: UV detection at a wavelength where the main compound and expected impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra, which can aid in peak identification and purity assessment. Based on the chromophores present, a wavelength in the range of 254-320 nm should be evaluated.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (PDA) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Final Purity Report

The primary output from the HPLC analysis is a chromatogram. The purity of the sample is typically determined by the area percent method, assuming that all components have a similar response factor at the chosen wavelength.

Table 1: Illustrative HPLC Data for Purity Assessment of this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
14.51,5000.05Impurity A (e.g., Starting Material)
212.83,0000.10Impurity B (e.g., By-product)
3 15.2 2,985,000 99.50 This compound
418.110,5000.35Impurity C (e.g., Dimer)
Total 3,000,000 100.00

Note: This data is for illustrative purposes only.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can provide complementary information.

Table 2: Comparison of Analytical Methods for Purity Assessment

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.Requires reference standards for impurity identification, may not detect non-UV active impurities.Routine quality control, quantification of known and unknown impurities.[1][6]
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for impurity identification, high sensitivity and selectivity.More complex instrumentation and data analysis, potential for ion suppression.Identification of unknown impurities, confirmation of impurity structures.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry.Excellent for volatile and semi-volatile impurities (e.g., residual solvents), high sensitivity.Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.[1]Analysis of residual solvents and volatile impurities.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[6]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural elucidation of impurities, absolute purity determination (qNMR).
DSC Differential Scanning Calorimetry.Can determine the purity of highly crystalline substances without a reference standard.[6]Only applicable to highly pure (>98.5%) crystalline solids, does not provide information on individual impurities.Purity assessment of the final, highly purified product.

Method_Comparison cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Quant Purity (%) Qual Impurity Profile HPLC HPLC HPLC->Quant LCMS LCMS LCMS->Qual GCMS GCMS GCMS->Qual NMR NMR NMR->Qual

Conclusion and Recommendations

For the routine purity assessment of this compound, RP-HPLC is the recommended method.[1] It is a robust, reliable, and well-established technique that can effectively separate the main compound from its potential non-volatile, process-related impurities. The high resolution of HPLC allows for accurate quantification and is highly suitable for quality control in a pharmaceutical setting.

For a comprehensive characterization, especially during process development or for reference standard qualification, a multi-faceted approach is advisable. LC-MS is invaluable for the identification of unknown impurities, while GC-MS should be employed to quantify residual solvents. NMR spectroscopy serves as a powerful tool for structural confirmation of the main compound and elucidation of impurity structures.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and bioactive molecules. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides an objective comparison between two prominent approaches: metal-free and metal-catalyzed synthesis of imidazo[1,2-a]pyridines, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureMetal-Free SynthesisMetal-Catalyzed Synthesis
Catalysts Iodine, Brønsted acids (e.g., PTSA, HCl), organocatalysts, or catalyst-free (thermal/microwave)Transition metals (e.g., Cu, Pd, Fe, Sc, Ru)
Cost & Availability Generally lower cost and readily available catalystsCan involve more expensive and specialized metal catalysts and ligands
Environmental Impact Often considered "greener" due to the avoidance of heavy metalsPotential for metal contamination in the final product, requiring rigorous purification
Reaction Conditions Can range from mild to harsh, sometimes requiring high temperatures or strong acidsOften proceeds under milder conditions with high efficiency and selectivity
Generality & Scope Can be highly effective for specific transformationsGenerally offers a broader substrate scope and functional group tolerance

Performance Comparison: Experimental Data

The following tables summarize quantitative data for the synthesis of imidazo[1,2-a]pyridines via representative metal-free and metal-catalyzed methods.

Table 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This reaction involves the condensation of 2-aminopyridine and acetophenone.

ParameterMetal-Free (Iodine-Catalyzed)Metal-Catalyzed (Copper-Catalyzed)
Catalyst Iodine (I₂)Copper(I) iodide (CuI)
Catalyst Loading 20 mol %10 mol %
Solvent WaterDimethyl Sulfoxide (DMSO)
Temperature Room Temperature (with ultrasound)120 °C
Reaction Time 1 hour12 hours
Yield Up to 96%[1][2]~85-95%
Table 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

This three-component reaction utilizes 2-aminopyridine, benzaldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridine derivatives.

ParameterMetal-Free (Acid-Catalyzed)Metal-Catalyzed (Scandium-Catalyzed)
Catalyst p-Toluenesulfonic acid (PTSA)Scandium(III) triflate (Sc(OTf)₃)
Catalyst Loading 10 mol %[3]1-5 mol %[4]
Solvent Methanol[3]Methanol or Ethanol[4]
Temperature Room Temperature[3]Room Temperature to 150 °C (microwave)[4]
Reaction Time 6 hours[3]30 minutes (microwave) to 12 hours[4]
Yield Good to excellent yields[3]High to excellent yields (up to 95%)[4]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the generalized mechanisms and experimental workflows for the discussed synthetic approaches.

metal_free_synthesis cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine Intermediate_1 Imine/ Enamine 2-Aminopyridine->Intermediate_1 Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Imidazo[1,2-a] -pyridine Intermediate_2->Product Oxidation/ Aromatization Catalyst Iodine or Brønsted Acid Catalyst->Intermediate_1 Catalyst->Intermediate_2 metal_catalyzed_synthesis cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine Metal_Complex Metal-Amine Complex 2-Aminopyridine->Metal_Complex Coupling_Partner Alkyne/Ketone/ Aldehyde Intermediate Organometallic Intermediate Coupling_Partner->Intermediate Metal_Complex->Intermediate Product Imidazo[1,2-a] -pyridine Intermediate->Product Reductive Elimination Metal_Catalyst Cu(I), Pd(II), etc. Metal_Catalyst->Metal_Complex experimental_workflow cluster_metal_free Metal-Free Workflow cluster_metal_catalyzed Metal-Catalyzed Workflow mf_start Mix Reactants & Catalyst (e.g., I₂) mf_react Reaction at RT or Elevated Temp. mf_start->mf_react mf_workup Aqueous Work-up (e.g., Na₂S₂O₃ wash) mf_react->mf_workup mf_purify Purification (Recrystallization/ Chromatography) mf_workup->mf_purify mc_start Mix Reactants, Ligands & Metal Catalyst (e.g., CuI) mc_react Reaction under Inert Atmosphere (optional) mc_start->mc_react mc_workup Work-up with Metal Scavengers mc_react->mc_workup mc_purify Purification (Chromatography) mc_workup->mc_purify

References

Structure-Activity Relationship of 7-Bromoimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-Bromoimidazo[1,2-a]pyridine derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer agents. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to facilitate the rational design of novel therapeutics.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position has been shown to be a critical modification, often enhancing the anticancer and kinase inhibitory activities of these derivatives. This guide delves into the nuanced effects of various substituents on the 7-bromo-imidazo[1,2-a]pyridine core, offering insights into their therapeutic potential.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of 7-Bromoimidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These derivatives often exert their effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Compound IDR1R2Cancer Cell LineIC50 (µM)
1a PhenylHMCF-7 (Breast)22.6[1]
1b 4-BromophenylHHT-29 (Colon)13.4[1]
2a -4-ChlorophenylA549 (Lung)50.56[2]
2b -4-MethoxyphenylHepG2 (Liver)51.52[2]
3a --HCC1937 (Breast)45[1]
3b --HCC1937 (Breast)47.7[1]
3c --HCC1937 (Breast)79.6[1]

Note: The specific substitutions for R1 and R2 on the 7-bromo-imidazo[1,2-a]pyridine core for each compound are detailed in the respective cited literature.

Structure-Activity Relationship (SAR) Insights

The accumulated data reveals several key trends in the structure-activity relationship of 7-bromo-imidazo[1,2-a]pyridine derivatives:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring significantly influences anticancer activity. Aromatic groups, particularly those with electron-withdrawing or halogen substituents, have been shown to enhance potency. For instance, a 4-bromophenyl group at this position has demonstrated notable activity against colon cancer cells.[1]

  • Substitution at the 3-position: Modifications at the 3-position can also modulate the biological effects. The introduction of different functional groups at this position can impact the compound's interaction with its biological target.

  • Role of the 7-Bromo Group: The presence of the bromine atom at the 7-position is a recurring feature in many potent imidazo[1,2-a]pyridine-based inhibitors. This halogen atom can influence the electronic properties of the ring system and may participate in halogen bonding with the target protein, thereby enhancing binding affinity and inhibitory activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the 7-bromo-imidazo[1,2-a]pyridine derivatives for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is employed to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the compounds.

  • Protein Extraction: Cells are treated with the test compounds, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway (e.g., p-PI3K, p-Akt, p-mTOR, and their total protein counterparts), followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualizing the Mechanism of Action

To illustrate the mechanism through which 7-Bromoimidazo[1,2-a]pyridine derivatives exert their anticancer effects, the following diagrams depict the targeted signaling pathway and a general experimental workflow.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 7-Bromoimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Figure 1. Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start synthesis Synthesis of 7-Bromoimidazo[1,2-a]pyridine Derivatives start->synthesis treatment Treatment with Derivatives synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay western_blot Western Blot for Pathway Analysis treatment->western_blot data_analysis Data Analysis and SAR Correlation mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for SAR studies.

References

X-ray crystallography analysis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing X-ray crystallography with other analytical techniques for the structural analysis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde derivatives. This guide is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data.

Introduction to Structural Analysis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities. The precise three-dimensional structure of these molecules is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the analytical techniques used to elucidate the structure of this compound derivatives, with a primary emphasis on X-ray crystallography. While crystallographic data for the exact title compound is not publicly available, this guide will utilize data from closely related analogs to provide a comparative analysis with other common analytical methods.

X-ray Crystallography Analysis

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method is invaluable for determining absolute stereochemistry, conformational analysis, and intermolecular interactions.

Experimental Protocol: Single Crystal X-ray Diffraction

The following is a typical experimental protocol for the X-ray diffraction analysis of imidazo[1,2-a]pyridine derivatives, based on published studies of similar compounds[1][2]:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solution of the compound. For example, a derivative was crystallized from a dry acetonitrile solution to yield colorless prisms[3].

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde was collected on an Oxford Diffraction Xcalibur2 diffractometer with a Sapphire2 CCD detector using Mo Kα radiation (λ = 0.71069 Å) at a temperature of 120 K.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Crystallographic Data for Related Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

The table below summarizes the crystallographic data for two derivatives closely related to the topic compound. This data provides insight into the expected structural parameters.

Parameter7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde[1]2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde[2]
Chemical Formula C₁₅H₁₂N₂OC₁₄H₁₀N₂O
Formula Weight 236.27222.2
Crystal System OrthorhombicOrthorhombic
Space Group PbcnPbca
a (Å) 13.0640 (3)13.0640 (3)
b (Å) 7.4162 (2)7.4162 (2)
c (Å) 21.6698 (6)21.6698 (6)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 2099.48 (9)2099.48 (9)
Z 88
Calculated Density (Mg m⁻³) 1.4061.406
Dihedral Angle (imidazo[1,2-a]pyridine and phenyl rings) Not Reported28.61 (4)°

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Mounting Single Crystal evaporation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Visualization refinement->validation final_structure final_structure validation->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography analysis.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides definitive structural information, other spectroscopic techniques are often used for characterization and can offer complementary information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For imidazo[1,2-a]pyridine derivatives, ¹H and ¹³C NMR are routinely used.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivative, signals corresponding to the aromatic protons and the aldehyde proton (around 9.79 ppm) are characteristic[3].

  • ¹³C NMR: Shows the number of different types of carbon atoms and their electronic environment. The aldehyde carbon typically appears significantly downfield (e.g., 185.45 ppm)[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula. For azo-linked imidazo[1,2-a]pyridine derivatives, LC-MS (ESI) has been used to determine the mass-to-charge ratio (m/z), confirming the molecular weight of the synthesized compounds[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, characteristic peaks include:

  • C=O stretch of the aldehyde group.

  • C=N and C=C stretching vibrations of the aromatic rings.

  • C-H stretching and bending vibrations.

For example, a synthesized azo-based imidazo[1,2-a]pyridine derivative showed a characteristic C=O stretch at 1639 cm⁻¹[4].

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of the strengths and limitations of each technique for the structural analysis of this compound derivatives.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only.
NMR Spectroscopy Connectivity of atoms, chemical environment, dynamic processes in solution.Provides detailed structural information in solution, which may be more biologically relevant. Non-destructive.Does not provide bond lengths or angles directly. Complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight, molecular formula, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on the 3D structure or connectivity.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the different analytical techniques in the process of drug discovery and development for imidazo[1,2-a]pyridine derivatives.

logical_relationship cluster_discovery Drug Discovery & Synthesis cluster_structural Detailed Structural Analysis cluster_development Preclinical Development synthesis Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives initial_char Initial Characterization (NMR, MS, IR) synthesis->initial_char xray X-ray Crystallography initial_char->xray If crystals form sar Structure-Activity Relationship (SAR) Studies initial_char->sar comp_modeling Computational Modeling xray->comp_modeling comp_modeling->sar lead_opt Lead Optimization sar->lead_opt final_candidate final_candidate lead_opt->final_candidate

Caption: Logical workflow in drug discovery integrating various analytical techniques.

Conclusion

The structural elucidation of this compound derivatives relies on a combination of analytical techniques. X-ray crystallography stands out as the gold standard for providing a definitive three-dimensional structure, which is essential for detailed SAR studies and rational drug design. However, techniques such as NMR, MS, and IR spectroscopy are indispensable for routine characterization, confirmation of synthesis, and for providing structural information in the solution phase. An integrated approach, utilizing the strengths of each of these methods, is crucial for the successful development of new therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.

References

Safety Operating Guide

Navigating the Disposal of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides a detailed protocol for the proper disposal of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a halogenated aldehyde compound. Adherence to these procedures is critical for minimizing risks to researchers and the environment.

Immediate safety precautions are the first line of defense. Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

Waste Segregation and Storage: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step in a compliant disposal process. Waste containing this compound must be collected in a dedicated and correctly labeled hazardous waste container.

Key considerations for storage include:

  • Waste Container: Utilize a clean, non-reactive, and sealable container. Glass or polyethylene containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.[1][2][3]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] In particular, it must be kept separate from non-halogenated organic wastes, acids, bases, and strong oxidizing agents.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service. The following is a generalized procedure, which should be adapted to comply with local and institutional regulations.

  • Waste Collection:

    • Collect all waste materials containing this compound, including residual amounts in containers, contaminated PPE (such as gloves), and any absorbent materials used for spills, in the designated hazardous waste container.

    • Ensure the container is kept securely closed when not in use.[1][2]

  • Waste Characterization:

    • Due to the presence of bromine, this compound is classified as a halogenated organic waste.[4] This classification is crucial for proper disposal routing, as halogenated wastes often require specific treatment methods like high-temperature incineration.[4]

  • Contacting Environmental Health and Safety (EHS):

    • Once the waste container is nearly full, or in accordance with your institution's guidelines, contact your EHS office to arrange for a waste pickup.

    • Provide them with accurate information regarding the contents of the container.

  • Record Keeping:

    • Maintain a detailed record of the waste generated, including the chemical name and approximate quantity. This documentation is essential for regulatory compliance.

While some aldehydes can be neutralized to non-hazardous waste, this is not recommended for this compound without specific guidance from a qualified chemist and your EHS office, due to its halogenated nature and potentially complex reactivity.[6][7]

Quantitative Data Summary
ParameterGuidelineSource
Waste Category Halogenated Organic Waste[4]
Container Type Sealable Glass or Polyethylene[3]
Labeling Requirement "Hazardous Waste", Full Chemical Name, Start Date[1][2][3]
Segregation Separate from non-halogenated, acids, bases, oxidizers[3][4][5]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created.

A Start: Generation of Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Sealed Container 'Hazardous Waste' C->D E Store in a Designated Satellite Accumulation Area D->E F Is the container full? E->F G Continue Collection F->G No H Contact Environmental Health & Safety (EHS) for Pickup F->H Yes G->D I Maintain Waste Records H->I J Licensed Hazardous Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.